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  • Product: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide
  • CAS: 36401-53-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the chemical properties of 5-methyl-2-phenyl-2H-1,2,3-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the synthesis, structure, and reactivity of this molecule, grounded in established chemical principles and supported by relevant literature.

Introduction: The Significance of the 1,2,3-Triazole-4-Carboxamide Scaffold

The 1,2,3-triazole core is a prominent scaffold in contemporary drug discovery, valued for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds. The incorporation of a carboxamide moiety at the 4-position of the triazole ring further enhances its potential for molecular recognition and biological activity. Compounds bearing the 1,2,3-triazole-4-carboxamide framework have demonstrated a wide array of pharmacological effects, including antiproliferative, antimicrobial, and enzyme inhibitory activities.[1][2] Notably, derivatives of this scaffold have been investigated as inhibitors of the Wnt/β-catenin signaling pathway and as potential agents against various cancer cell lines.[2]

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide (Figure 1) represents a key exemplar of this class, featuring a phenyl group at the 2-position of the triazole ring, which influences its electronic and steric properties. This guide will delve into the specific chemical characteristics of this compound, providing a foundation for its application in research and development.

Figure 1: Chemical Structure of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Caption: Molecular structure of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide.

Synthesis and Purification

The synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide can be approached through several strategic pathways. A common and efficient method involves a two-step process: the synthesis of the precursor carboxylic acid followed by its amidation.

Synthesis of the Precursor: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

The synthesis of the carboxylic acid precursor is well-documented and typically proceeds via a Dimroth rearrangement, a classic reaction in triazole chemistry.[3]

Experimental Protocol: Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

  • Reaction Setup: To a solution of ethyl acetoacetate in ethanol, an equimolar amount of phenyl azide is added.

  • Base Catalysis: A catalytic amount of a suitable base, such as sodium ethoxide, is introduced to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is then acidified, leading to the precipitation of the crude carboxylic acid. The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ethyl_acetoacetate Ethyl acetoacetate Reaction Ethyl_acetoacetate->Reaction Phenyl_azide Phenyl azide Phenyl_azide->Reaction Base Sodium ethoxide Base->Reaction Solvent Ethanol Solvent->Reaction Temperature Room Temperature Temperature->Reaction Carboxylic_acid 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid Reaction->Carboxylic_acid Dimroth Rearrangement

Caption: Synthetic pathway for the carboxylic acid precursor.

Amidation of the Carboxylic Acid

The conversion of the carboxylic acid to the corresponding carboxamide is a standard organic transformation. Several methods can be employed, with the choice often depending on the desired scale and purity requirements.

Experimental Protocol: Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive species. A common method is the formation of an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Reaction with Ammonia: The activated carboxylic acid derivative is then reacted with a source of ammonia, such as ammonium hydroxide or ammonia gas, in an appropriate solvent like dichloromethane or tetrahydrofuran.

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

An alternative and often milder approach involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the direct reaction between the carboxylic acid and ammonia.[4]

Structural and Physicochemical Properties

The chemical behavior of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is intrinsically linked to its three-dimensional structure and inherent physicochemical properties.

Molecular Structure
  • Planarity: The 1,2,3-triazole ring is expected to be largely planar.

  • Dihedral Angle: There will be a dihedral angle between the plane of the triazole ring and the phenyl ring. In the analogous structure, this angle is approximately 25 degrees, suggesting some degree of non-coplanarity which can impact electronic communication between the two ring systems.[5][6]

  • Intramolecular Hydrogen Bonding: The presence of the carboxamide group allows for the potential of intramolecular hydrogen bonding between the amide proton and a nitrogen atom of the triazole ring.

Molecular_Conformation cluster_triazole 1,2,3-Triazole Ring (Planar) cluster_phenyl Phenyl Ring cluster_carboxamide Carboxamide Group Triazole Triazole Phenyl Phenyl Triazole->Phenyl Dihedral Angle (~25°) Carboxamide Carboxamide Carboxamide->Triazole Potential Intramolecular H-Bond

Caption: Key structural features of the molecule.

Physicochemical Properties

Experimentally determined physicochemical properties for this specific compound are not widely reported. However, computational methods can provide reliable estimates for key parameters relevant to drug development.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 202.22 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP (Octanol/Water Partition Coefficient) ~1.5 - 2.0Indicates moderate lipophilicity, influencing membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~70-80 ŲSuggests good potential for oral absorption.
Aqueous Solubility Low to moderateCan be a limiting factor for bioavailability; formulation strategies may be required.
pKa (acidic) ~14-15 (amide N-H)The amide proton is very weakly acidic.
pKa (basic) ~1-2 (triazole nitrogens)The triazole ring is weakly basic.

Note: These values are estimations and should be experimentally verified.

Spectroscopic and Analytical Characterization

The structural elucidation of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons of the phenyl ring, and the amide protons. The chemical shift of the amide protons can be broad and concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the carbons of the phenyl ring, the triazole ring carbons, and the carbonyl carbon of the carboxamide group.

Predicted Chemical Shifts (¹H and ¹³C NMR):

Based on data from analogous structures, the following chemical shifts can be anticipated:

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃) 2.3 - 2.710 - 15
Phenyl (Ar-H) 7.3 - 7.8 (multiplet)120 - 140
Amide (NH₂) 7.5 - 8.5 (broad singlet)-
Triazole (C4) -140 - 150
Triazole (C5) -135 - 145
Carbonyl (C=O) -160 - 165

Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amide) 3100 - 3500 (two bands for primary amide)
C-H stretch (aromatic) 3000 - 3100
C-H stretch (aliphatic) 2850 - 3000
C=O stretch (amide) 1640 - 1690
N-H bend (amide) 1590 - 1650
C=C stretch (aromatic) 1450 - 1600
Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can also provide structural information.

Reactivity and Stability

The reactivity of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is governed by the interplay of its functional groups and the aromatic triazole ring.

  • Amide Group: The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced to an amine using strong reducing agents like lithium aluminum hydride.

  • Triazole Ring: The 1,2,3-triazole ring is generally stable to a wide range of reaction conditions, including mild acids, bases, and oxidizing/reducing agents. This stability is a key attribute for its use as a scaffold in drug design.

  • Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, although the triazole ring can influence the regioselectivity of these reactions.

The compound is expected to be a stable solid at room temperature, but like many organic molecules, it may be sensitive to strong light and high temperatures over extended periods.

Potential Applications in Research and Drug Development

The 1,2,3-triazole-4-carboxamide scaffold is a "privileged" structure in medicinal chemistry, and 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide serves as a valuable building block or lead compound for the development of new therapeutic agents.

  • Anticancer Agents: As mentioned, derivatives of this scaffold have shown promise as antiproliferative agents.[1][2] The phenyl and methyl substituents can be modified to optimize activity against specific cancer cell lines.

  • Enzyme Inhibitors: The ability of the triazole and carboxamide groups to participate in hydrogen bonding makes this scaffold suitable for designing inhibitors of various enzymes.

  • Materials Science: The rigid, planar structure of the triazole ring and its ability to coordinate with metal ions suggest potential applications in the development of new materials with interesting optical or electronic properties.

Conclusion

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a molecule with significant potential in both medicinal chemistry and materials science. Its synthesis is achievable through established synthetic routes, and its structure possesses features that are conducive to biological activity and further chemical modification. This in-depth guide has provided a comprehensive overview of its chemical properties, offering a solid foundation for researchers and developers looking to explore the potential of this versatile compound. Further experimental validation of its physicochemical properties and biological activities will undoubtedly open new avenues for its application.

References

  • Castanedo, G. M., et al. (2011). A general method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids and amidines. Organic letters, 13(20), 5484-5487.
  • Chernyshev, V. M., et al. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Russian Journal of Applied Chemistry, 79(5), 783-786.
  • D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 1,2,3-triazoles. Topics in Heterocyclic Chemistry, 1, 1-104.
  • Khazhieva, I. S., et al. (2015). Crystal structure of 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide.
  • Koldobskii, G. I., & Tertychnyi, V. A. (2004). Dimroth rearrangement in the series of 1,2,3-triazoles. Russian Journal of Organic Chemistry, 40(10), 1395-1413.
  • Khazhieva, I. S., et al. (2015). Crystal structure of 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 71(10), o798.
  • Li, X., et al. (2015). Copper-catalyzed aerobic oxidative C–H/N–H annulation of diazo compounds with secondary amines for the synthesis of 1,2,3-triazoles. Organic letters, 17(21), 5324-5327.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids—key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(2), 125-133.
  • Reagent Database. (n.d.). 5-methyl-2-phenyl-2h-1,2,3-triazole-4-carboxamide. Retrieved from [Link]

  • Shi, D., et al. (2016). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. Bioorganic & medicinal chemistry letters, 26(16), 4058-4062.
  • Wang, Z. J., et al. (2016). Design, synthesis, and fungicidal activities of novel 5-methyl-1H-1,2,3-trizole-4-carboxyl amide analogues. Medicinal Chemistry, 12(3), 290-295.
  • Zhang, Y., et al. (2009). A simple method for the synthesis of 1,4-disubstituted-1,2,3-triazoles from ethyl propiolate.
  • PubChem. (n.d.). 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • SwissADME. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methyl-N-phenyl-1-(4-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carboxamide. Retrieved from [Link]

  • Chernyshev, V. M., et al. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. ResearchGate. Retrieved from [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Unlocking the Therapeutic Potential of the 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide Scaffold

An In-Depth Technical Guide for Drug Discovery Researchers Abstract: The 1,2,3-triazole ring system represents a cornerstone in modern medicinal chemistry, valued for its metabolic stability, unique electronic properties...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Researchers

Abstract: The 1,2,3-triazole ring system represents a cornerstone in modern medicinal chemistry, valued for its metabolic stability, unique electronic properties, and synthetic accessibility. This guide focuses on the therapeutic promise of a specific derivative class: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamides. While direct research on the parent compound (CAS: 36401-53-3) is emerging, a comprehensive analysis of its closely related analogues reveals a scaffold ripe for development, with significant potential in oncology, infectious diseases, and beyond. We will dissect its synthesis, explore established mechanisms of action, provide actionable experimental protocols, and present a framework for its future evaluation in drug discovery programs.

The 1,2,3-Triazole-4-Carboxamide Core: A Privileged Scaffold

The 1,2,3-triazole moiety is considered a "privileged" structure in drug discovery. Its value stems from a combination of chemical and physical properties that are highly advantageous for developing therapeutic agents:

  • Metabolic Stability: The triazole ring is exceptionally resistant to enzymatic degradation, including hydrolysis and oxidation, which contributes to favorable pharmacokinetic profiles.

  • Bioisosterism: The triazole-carboxamide core is an excellent bioisostere of the amide bond. It can mimic the geometry of both trans- and cis-amide linkages, while its aromatic nature and dipole moment (approx. 5.2-5.6 Debye) allow it to engage in hydrogen bonding and other non-covalent interactions with biological targets.

  • Synthetic Versatility: The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles remarkably efficient and regioselective. This allows for the rapid generation of diverse compound libraries for screening.

The specific scaffold, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide, combines these core triazole advantages with substituents that have been shown to drive potent biological activity in numerous analogues.

Synthetic Strategy: Building the Triazole-Carboxamide Library

A robust and efficient synthetic route is critical for exploring the structure-activity relationship (SAR) of any chemical series. For the 1-aryl-5-methyl-N-substituted-1H-1,2,3-triazole-4-carboxamide scaffold, a one-pot multicomponent reaction is particularly effective for combinatorial library synthesis. This approach offers high yields and short reaction times, making it ideal for drug discovery.

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product A Aryl Azide R Multicomponent Condensation A->R B Primary/Secondary Amine B->R C Diketene C->R P 1-Aryl-5-methyl-N-R2-1H-1,2,3-triazole-4-carboxamide R->P Compound Triazole-4-carboxamide Derivative EGFR EGFR/VEGFR-2 Compound->EGFR inhibits Tubulin Tubulin Compound->Tubulin inhibits Apoptosis Apoptosis (Cell Death) Compound->Apoptosis induces Proliferation Cell Proliferation & Angiogenesis EGFR->Proliferation promotes Mitosis Mitosis Tubulin->Mitosis enables cluster_phase1 Phase 1: Synthesis & Primary Screening cluster_phase2 Phase 2: Lead Identification cluster_phase3 Phase 3: Preclinical Development A Library Synthesis (Protocol 1) B In Vitro Cytotoxicity (MTT Assay - Protocol 2) A->B C Antimicrobial Screening (MIC Determination) A->C D SAR Analysis B->D C->D E Mechanism of Action (Kinase Assays, etc.) D->E F ADME/Tox Profiling D->F G Lead Optimization E->G F->G H In Vivo Efficacy Studies (Xenograft Models) G->H

Foundational

literature review of 1,2,3-triazole carboxamide synthesis pathways

Executive Summary: The Scaffold & The Challenge The 1,2,3-triazole-4-carboxamide scaffold is a privileged motif in modern drug discovery, serving as a metabolically stable bioisostere for peptide bonds ( amide mimics). U...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold & The Challenge

The 1,2,3-triazole-4-carboxamide scaffold is a privileged motif in modern drug discovery, serving as a metabolically stable bioisostere for peptide bonds (


 amide mimics). Unlike the ubiquitous "click" triazole (which lacks the carbonyl), the carboxamide variant introduces a critical hydrogen-bonding acceptor/donor motif adjacent to the ring, significantly altering the vector of substituents and solubility profiles.

This guide moves beyond basic "click chemistry" to detail the three most robust synthetic architectures for accessing this scaffold:

  • Convergent Cycloaddition: Direct use of propiolamides.

  • Post-Cyclization Carbonylation: Pd-catalyzed insertion strategies.

  • Cascade Assembly: The Banert cascade for specialized NH-triazoles.

Strategic Retrosynthesis

Before selecting a protocol, researchers must analyze the target regiochemistry (1,4- vs 1,5-substitution) and the stability of the amide precursors.

Retrosynthesis Target Target: 1,2,3-Triazole-4-Carboxamide Disc_A Route A: Direct Cycloaddition (Azide + Propiolamide) Target->Disc_A Convergent Disc_B Route B: Post-Cyclization (Triazole Halide + CO + Amine) Target->Disc_B MCR/Pd Disc_C Route C: Stepwise (Triazole Ester + Amine) Target->Disc_C Classical Prec_A Alkynoic Amides Disc_A->Prec_A Prec_B 5-Iodo-1,2,3-triazoles Disc_B->Prec_B Prec_C Triazole-4-carboxylates Disc_C->Prec_C

Figure 1: Retrosynthetic disconnection strategies for triazole carboxamides.

Pathway A: Direct Cycloaddition (The Gold Standard)

The most atom-economical route involves the cycloaddition of organic azides with propiolamides (alkynoic amides). This approach installs the amide bond before ring formation, preventing the need for harsh aminolysis conditions later.

Regioselectivity Control
  • CuAAC (Copper-Catalyzed): Exclusively yields 1,4-disubstituted triazoles.

  • RuAAC (Ruthenium-Catalyzed): Exclusively yields 1,5-disubstituted triazoles.

Regioselectivity cluster_Cu CuAAC Conditions cluster_Ru RuAAC Conditions Substrates Azide (R-N3) + Propiolamide Cu_Cat Cat: CuSO4 / NaAsc Solvent: tBuOH/H2O Substrates->Cu_Cat Ru_Cat Cat: Cp*RuCl(PPh3)2 Solvent: Dioxane/Toluene Substrates->Ru_Cat Prod_14 1,4-Regioisomer (Linear) Cu_Cat->Prod_14 Prod_15 1,5-Regioisomer (Sterically Congested) Ru_Cat->Prod_15

Figure 2: Divergent synthesis of regioisomers using Copper vs. Ruthenium catalysis.

Protocol 1: CuAAC Synthesis of 1,4-Triazole Carboxamides

Scope: High tolerance for polar functional groups; water-compatible.

Materials:

  • Terminal Propiolamide (1.0 equiv)

  • Organic Azide (1.0 equiv)

  • CuSO₄[1][2][3][4][5]·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1 v/v)

Step-by-Step Workflow:

  • Preparation: Dissolve the propiolamide and azide in t-BuOH/H₂O (0.5 M concentration).

  • Catalyst Activation: Prepare a fresh stock solution of sodium ascorbate (1 M in water). Add CuSO₄ solution followed immediately by the ascorbate to the reaction vessel. The solution should turn bright yellow/orange (indicating Cu(I) generation).

  • Reaction: Stir vigorously at RT for 4–12 hours. Validation: Monitor by TLC (disappearance of azide).

  • Workup: Dilute with water. If the product precipitates (common for carboxamides), filter and wash with cold water/ether. If soluble, extract with EtOAc.

  • Purification: Recrystallization is often sufficient; otherwise, silica gel chromatography (MeOH/DCM).

Critical Insight: Propiolamides are Michael acceptors. Avoid using excess nucleophilic amines or thiols in the reaction mixture, as they may add across the alkyne before cyclization.

Protocol 2: RuAAC Synthesis of 1,5-Triazole Carboxamides

Scope: Essential for creating "shape-shifting" scaffolds where the amide vector is orthogonal to the 1,4-isomer.

Materials:

  • Terminal Propiolamide (1.0 equiv)

  • Organic Azide (1.0 equiv)

  • Catalyst: Cp*RuCl(PPh₃)₂ (2–5 mol%)

  • Solvent: Anhydrous Dioxane or Toluene

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry the reaction vessel and purge with Argon/Nitrogen. Ru(II) catalysts are sensitive to oxidation.

  • Dissolution: Dissolve substrates in anhydrous solvent (0.2–0.5 M).

  • Catalyst Addition: Add the Ru catalyst as a solid against a counter-flow of inert gas.

  • Thermal Activation: Heat to 60–80°C . Unlike CuAAC, RuAAC is rarely effective at RT for electron-deficient alkynes like propiolamides.

  • Workup: Evaporate solvent.

  • Purification: Flash chromatography is mandatory to remove Ruthenium byproducts.

Pathway B: Oxidative Aminocarbonylation (MCR)

This pathway is ideal when the propiolamide is unstable or difficult to synthesize. It constructs the amide bond during or after the triazole formation using a Carbon Monoxide (CO) source.

Protocol 3: Pd-Catalyzed Aminocarbonylation

Concept: Reacting a 5-iodo-1,2,3-triazole with an amine and a CO source.

Materials:

  • 5-Iodo-1,2,3-triazole (1.0 equiv)

  • Primary/Secondary Amine (1.5 equiv)

  • CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (Solid source) or CO gas balloon.

  • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane

Workflow:

  • Setup: In a pressure tube, combine iodo-triazole, amine, base, and catalyst system.

  • CO Generation: Add Mo(CO)₆ (Caution: Toxic CO generation). Seal the tube immediately.

  • Reaction: Heat to 100°C for 16 hours.

  • Mechanism: Oxidative addition of Pd into the C-I bond

    
     CO insertion 
    
    
    
    Amine attack
    
    
    Reductive elimination.
  • Safety Note: This reaction generates Carbon Monoxide. Must be performed in a well-ventilated fume hood with CO detectors.

Comparative Analysis of Methods

FeaturePathway A: CuAAC (Propiolamide)Pathway A: RuAAC (Propiolamide)Pathway B: Pd-Carbonylation
Regiochemistry Strictly 1,4Strictly 1,5Depends on Iodo-precursor
Atom Economy Excellent (100%)Excellent (100%)Moderate (Reagent waste)
Reagent Cost Low (Cu is cheap)High (Ru catalysts)High (Pd + Ligands)
Scalability High (Kg scale possible)ModerateLow (CO safety issues)
Key Limitation Propiolamide stabilityThermal activation requiredRequires 5-iodo-triazole synthesis first

References

  • CuAAC Mechanism & Ligands

    • Title: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4][6]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • RuAAC Specifics for 1,5-Isomers

    • Title: Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition[4][7]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • Propiolamide Synthesis via CuAAC

    • Title: A CuAAC/Ullmann C–C Coupling Tandem Reaction[8]

    • Source: ACS Public
    • URL:[Link]

  • Banert Cascade (Specialized NH-Triazoles)

    • Title: Silver Mediated Banert Cascade with Carbon Nucleophiles[9]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • MCR / Aminocarbonylation Approaches

    • Title: Palladium-Catalyzed Aminocarbonylation Reaction to Access 1,2,3-Triazole-5-carboxamides
    • Source: ResearchGate (Snippet)[10][11]

    • URL:[Link]

Sources

Exploratory

molecular docking studies of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide ligands

An In-Depth Technical Guide for Molecular Docking & Interaction Profiling Executive Summary This technical guide details the computational workflow for evaluating 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide derivat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Molecular Docking & Interaction Profiling

Executive Summary

This technical guide details the computational workflow for evaluating 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide derivatives. Unlike the ubiquitous 1,4-disubstituted-1,2,3-triazoles formed via standard "click" chemistry (CuAAC), the 2H-isomer represents a distinct pharmacophore with unique electronic distribution and lipophilicity profiles. This guide addresses the specific challenges of docking this scaffold, including tautomeric stability, carboxamide rotational barriers, and target specificity (primarily EGFR and COX-2).

Part 1: The Pharmacophore & Ligand Chemistry
1.1 Structural Significance

The 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry.

  • The 2-Phenyl Ring: Provides a hydrophobic anchor that often occupies deep hydrophobic pockets (e.g., the allosteric site of kinases). Unlike the 1-phenyl isomer, the 2-phenyl substitution preserves the symmetry of the triazole ring's electron density until the carboxamide is considered.

  • The Carboxamide (–CONH₂): Acts as a critical hydrogen bond donor/acceptor pair. In docking, the rotation of this group is the primary degree of freedom that determines specificity.

  • The 5-Methyl Group: Provides steric bulk that restricts the rotation of the phenyl ring, often locking the ligand into a bioactive conformation (bioactive atropisomerism).

1.2 Ligand Preparation Protocol (QM Optimization)

Standard force fields (MMFF94) often fail to accurately predict the planar constraints of the 2-phenyl-triazole system. Quantum Mechanical (QM) optimization is required before docking.

Protocol:

  • Sketch Generation: Draw the 2H-tautomer explicitly. Ensure the phenyl ring is at the N2 position.

  • Geometry Optimization: Use DFT (Density Functional Theory) at the B3LYP/6-31G*(d) level.

    • Why: This basis set accurately calculates the rotational barrier of the carboxamide group and the planarity of the phenyl-triazole bond.

  • Charge Calculation: Generate ESP (Electrostatic Potential) charges or RESP charges rather than Gasteiger charges, as the nitrogen-rich ring creates strong local dipoles.

Part 2: Target Selection & Preparation

For this scaffold, two primary biological targets are validated by literature: EGFR (Anticancer) and COX-2 (Anti-inflammatory).

2.1 Primary Target: EGFR (Kinase Domain)[1]
  • PDB ID: 1M17 (Complex with Erlotinib) or 1XKK.

  • Relevance: The 2-phenyl-triazole mimics the quinazoline core of Erlotinib, engaging the ATP-binding pocket.

  • Preparation Steps:

    • Remove crystallographic water molecules (except those bridging the ligand and Thr790).

    • Mutate residues if studying resistance (e.g., T790M).

    • Add polar hydrogens and compute Gasteiger charges.

2.2 Secondary Target: COX-2 (Cyclooxygenase)
  • PDB ID: 3LN1 (Complex with Celecoxib).

  • Relevance: The 2-phenyl moiety fits the hydrophobic side pocket, while the carboxamide interacts with Arg120.

Part 3: The Docking Workflow (Step-by-Step)

The following workflow utilizes AutoDock Vina (for speed/sampling) and Schrödinger Glide (for scoring accuracy), but the logic applies universally.

Diagram 1: Computational Pipeline

DockingPipeline Ligand Ligand Construction (2H-Triazole Scaffold) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Dock Molecular Docking (Lamarckian GA / Vina) DFT->Dock PDB Target Selection (EGFR: 1M17 / COX-2: 3LN1) Prep Protein Preparation (H-bond network optimization) PDB->Prep Grid Grid Generation (Center: co-crystal ligand) Prep->Grid Grid->Dock MD MD Simulation (100ns) (GROMACS/Desmond) Dock->MD Top Poses Analysis Interaction Profiling (Binding Energy & RMSD) MD->Analysis

Caption: Integrated workflow for triazole-carboxamide docking, emphasizing QM ligand preparation and MD validation.

3.1 Grid Generation
  • Center: Defined by the centroid of the co-crystallized inhibitor (e.g., Erlotinib).

  • Box Size:

    
     Å. Do not use a global search box; the hydrophobic nature of the 2-phenyl group leads to non-specific surface binding if the box is too large.
    
3.2 Docking Parameters
  • Exhaustiveness: Set to 32 (Vina) or XP (Glide Extra Precision).

  • Constraints:

    • H-Bond Constraint: Enforce a hydrogen bond between the carboxamide NH₂ and the hinge region backbone (e.g., Met793 in EGFR). This mimics the adenine binding mode of ATP.

Part 4: Post-Docking Analysis & Validation
4.1 Interaction Profiling

Successful docking of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide should exhibit the following interactions:

MoietyInteraction TypeTarget Residue (EGFR Example)Mechanistic Role
Carboxamide (O) H-Bond AcceptorCys775 / Thr790Anchors ligand orientation
Carboxamide (NH₂) H-Bond DonorMet793 (Backbone)Mimics ATP hinge binding
2-Phenyl Ring

-

Stacking
Phe723 / Gly719Hydrophobic stabilization
Triazole Ring

-Cation / Dipole
Lys745Electrostatic bridge
Diagram 2: Binding Mode Schematic

BindingMode Triazole Triazole Core Carboxamide Carboxamide (-CONH2) Triazole->Carboxamide Phenyl 2-Phenyl Ring Triazole->Phenyl Methyl 5-Methyl Triazole->Methyl Lys745 Lys745 (Catalytic) Triazole->Lys745 Cation-Pi Met793 Met793 (Hinge) Carboxamide->Met793 H-Bond Gatekeeper Thr790 (Gatekeeper) Carboxamide->Gatekeeper H-Bond Phe723 Phe723 (Hydrophobic) Phenyl->Phe723 Pi-Stacking

Caption: Schematic interaction map showing critical contacts between the triazole-carboxamide ligand and the EGFR kinase domain.

4.2 Molecular Dynamics (MD) Validation

Static docking is insufficient for this scaffold due to the flexibility of the carboxamide linker.

  • Simulation Time: Minimum 50 ns (100 ns recommended).

  • Force Field: OPLS4 or CHARMM36.

  • Success Metric:

    • RMSD: Ligand RMSD should stabilize

      
       Å relative to the protein backbone.
      
    • H-Bond Persistence: The Carboxamide-Met793 H-bond must be present in

      
       of the simulation frames.
      
References
  • Anticancer Activity & Docking of 1,2,3-Triazole Carboxamides Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives.

  • EGFR Kinase Domain Docking Protocols Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies.

  • Triazole-Based COX Inhibitors Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (Note: Analogous carboxamide binding mode).[2]

  • Molecular Dynamics of Triazole Derivatives Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives.

  • Structural Optimization of Triazole-Carboxamides Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR.

Sources

Foundational

Strategic Pharmacophore Elucidation: Phenyl-Substituted Triazole Carboxamides

Executive Summary This guide details the computational workflow for generating high-confidence pharmacophore models for phenyl-substituted triazole carboxamides . This chemical scaffold—often synthesized via "click chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the computational workflow for generating high-confidence pharmacophore models for phenyl-substituted triazole carboxamides . This chemical scaffold—often synthesized via "click chemistry" (CuAAC) or hydrazide cyclization—has emerged as a privileged structure in medicinal chemistry, exhibiting potent activity against voltage-gated sodium channels (anticonvulsant) , EGFR kinases (anticancer) , and COX-2 (anti-inflammatory) .

The following protocol moves beyond basic tutorial steps to address the causal decisions required for high-validity modeling: force field selection, conformational energy windows, and statistical validation using decoy sets.

Part 1: The Chemical Space & Biological Rationale

The Scaffold Architecture

The phenyl-substituted triazole carboxamide is not merely a linker; it is a bioactive pharmacophore in its own right. Its rigidity and electronic distribution allow it to participate in specific binding interactions:

  • The Triazole Ring (1,2,3- or 1,2,4-): Acts as a bioisostere for amide bonds but with higher metabolic stability. It serves as a hydrogen bond acceptor (HBA) via the N2/N3 nitrogens.

  • The Carboxamide Moiety: Provides a directional hydrogen bond donor (HBD) via the NH group and an acceptor via the Carbonyl (C=O).

  • The Phenyl Substituents: Critical for occupying hydrophobic pockets (e.g., the lipophilic aryl binding site in sodium channels).

Mechanistic Causality

In anticonvulsant design, this scaffold typically binds to the inactivated state of the sodium channel . The pharmacophore hypothesis generally requires:

  • Hydrophobic Center (Hy): The phenyl ring (distal or proximal).

  • H-Bond Donor (D): The amide NH.[1]

  • H-Bond Acceptor (A): The triazole nitrogen or amide carbonyl.

Part 2: Computational Workflow (The Core)

This workflow assumes the use of industry-standard algorithms (e.g., HypoGen, GALAHAD, or Phase), but the principles apply agnostically.

Phase 1: Dataset Curation & Preparation
  • Selection: Do not select compounds randomly. Use Tanimoto coefficient clustering to ensure chemical diversity. A training set of 20–30 molecules with activity spanning 4 orders of magnitude is ideal.

  • Activity Thresholding:

    • Active: IC₅₀ < 100 nM (or ED₅₀ < 20 mg/kg).

    • Inactive: IC₅₀ > 10 µM.

  • Stereochemistry: Explicitly define stereocenters. For triazoles, ensure the correct regioisomer (1,4-disubstituted vs 1,5-disubstituted) is modeled, as CuAAC yields 1,4-regioisomers exclusively.

Phase 2: Conformational Analysis (The Critical Step)

A pharmacophore model is only as good as the conformers used to build it. Rigid docking fails if the bioactive conformation is not sampled.

  • Force Field: Use MMFF94x or OPLS3e . These are parameterized well for heterocyclic small molecules.

  • Solvation: Use a Distance-Dependent Dielectric (4r) to mimic the electrostatic screening inside a protein pocket without the computational cost of explicit water.

  • Energy Window: Set a cutoff of 20 kcal/mol above the global minimum.

    • Why? Search results indicate that bioactive conformations of triazole derivatives often lie within 10–15 kcal/mol of the global minimum due to the flexibility of the carboxamide linker [1].

Phase 3: Alignment & Hypothesis Generation

Instead of rigid atom-by-atom alignment, use Feature-Based Alignment .

  • Map Features: Tag the Phenyl ring as Hydrophobic (Hy) or Ring Aromatic (R). Tag the Triazole nitrogens as Acceptor (A).

  • Common Feature Search: Identify the spatial arrangement common to the top 5 most active compounds.

  • Space Constraints: Enforce excluded volumes based on the inactive compounds. If an inactive molecule fits the pharmacophore perfectly, the model is invalid.

Part 3: Visualization of the Workflow

The following diagram illustrates the logical flow from chemical structure to validated model.

PharmacophoreWorkflow Data 1. Dataset Curation (IC50/ED50 Data) Prep 2. Ligand Prep & Conformer Gen (MMFF94x) Data->Prep Clean Structures Align 3. Feature Mapping (HBD, HBA, Hydrophobic) Prep->Align Energy < 20 kcal/mol Model 4. Hypothesis Generation (3D Spatial Constraints) Align->Model Common Features Validate 5. Validation (Fisher Test & Decoy Sets) Model->Validate Cost Analysis Validate->Model Refine

Figure 1: The iterative computational pipeline for pharmacophore elucidation.

Part 4: Case Study Protocol – Anticonvulsant Design

Objective: Design a model for Sodium Channel inhibition using 1,2,4-triazole-3-carboxamides.

Step-by-Step Methodology
  • Training Set Construction: Select 25 compounds from literature (e.g., Dimmock et al. or Bhat et al. [2]). Ensure the "Active" compounds have ED₅₀ < 30 mg/kg (MES test).

  • Pharmacophore Definition: Based on the structure, define three essential features:

    • F1 (Hydrophobic): The distal phenyl ring (essential for the hydrophobic pocket).

    • F2 (Donor): The amide NH (essential for H-bonding with the receptor backbone).

    • F3 (Acceptor): The triazole N or carbonyl O.

  • Hypothesis Generation Parameters:

    • Minimum Features: 3

    • Maximum Features: 5

    • Weighting: Prioritize the Hydrophobic feature (weight = 2.0) as lipophilicity correlates strongly with anticonvulsant activity in this series.

  • Scoring: Use a cost function (Entropy + RMSD). Select the hypothesis with the largest difference between the Null Cost (cost of a random model) and the Total Cost . A difference > 60 bits indicates a >90% probability that the correlation is not random.

Pharmacophore Map Visualization

PharmacophoreMap HY Hydrophobic (Phenyl Ring) HBD H-Donor (Amide NH) HY->HBD ~5.5 Å HBA H-Acceptor (Triazole N) HY->HBA ~6.2 Å HBA->HBD ~3.0 Å

Figure 2: Spatial arrangement of pharmacophoric points for a typical bioactive triazole carboxamide.

Part 5: Validation Strategies (Self-Validating Systems)

A model is useless without statistical proof of its predictive power.

Fisher’s Randomization Test

Permute the activity data against the chemical structures 19 times (95% confidence level).

  • Success Criteria: None of the randomized runs should generate a hypothesis with a lower cost than your original model.

Decoy Set Validation (ROC Analysis)
  • Active Set: Your top 5 active triazoles.

  • Decoy Set: Generate 250 decoys using the DUD-E (Directory of Useful Decoys) generator. These matches physicochemical properties (MW, LogP) but differ in topology.

  • Screening: Screen both sets against your pharmacophore.

  • Metric: Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot.

    • AUC > 0.7: Acceptable.[2]

    • AUC > 0.9: Excellent predictive capability.[3]

Part 6: Summary of Key Parameters

ParameterRecommended SettingRationale
Force Field MMFF94xBest parameterization for small organic heterocycles.
Energy Cutoff 20 kcal/molAccounts for flexible carboxamide linker dynamics.
Dielectric Distance-dependent (4r)Simulates protein pocket electrostatics.
Cluster Dist. 0.8 - 1.2 ÅDefines tolerance for feature overlap.
Min Features 3Prevents non-specific binding models.
Validation Fisher's (95%) + ROCStatistical proof of non-randomness.

References

  • Lindner, M., Sippl, W., & Radwan, A. A. (2010). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. Scientia Pharmaceutica, 78(2), 195–214.[4]

  • Bhat, M. A., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30.

  • Sharma, D. K., & Singh, S. (2024).[5] 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-Silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219.[5]

  • Deepak, K., et al. (2023).[2] In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling.[2] In Silico Pharmacology, 11:20.

Sources

Exploratory

Physicochemical Characteristics of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Technical Monograph & Application Guide Part 1: Executive Summary & Compound Identity The "Privileged Scaffold" in Medicinal Chemistry 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 36401-53-3) represents a dist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph & Application Guide

Part 1: Executive Summary & Compound Identity

The "Privileged Scaffold" in Medicinal Chemistry 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 36401-53-3) represents a distinct class of nitrogen-rich heterocycles.[1] Unlike the ubiquitous 1,4-disubstituted 1H-triazoles formed via "Click" chemistry (CuAAC), the 2H-isomer (2-substituted) featured here exhibits unique electronic distribution, superior metabolic stability, and distinct photophysical properties (often fluorescent). This compound serves as a critical bioisostere for amide bonds in drug design, offering improved hydrolytic stability while maintaining hydrogen-bonding capability.

Chemical Identity Table
ParameterData
IUPAC Name 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide
CAS Registry Number 36401-53-3
Molecular Formula C₁₀H₁₀N₄O
Molecular Weight 202.21 g/mol
SMILES CC1=C(N(N=N1)C2=CC=CC=C2)C(=O)N
Core Scaffold 1,2,3-Triazole (2H-tautomer fixed by N2-substitution)
Key Functional Groups Primary Carboxamide (H-bond donor/acceptor), Phenyl ring (Lipophilic), Triazole (Aromatic linker)
Part 2: Physicochemical Profile
1. Electronic Structure & Tautomeric Stability

The 2-phenyl substitution locks the triazole ring into the 2H-tautomer . In unsubstituted 1,2,3-triazoles, the 2H-form is thermodynamically preferred due to enhanced aromaticity compared to the 1H-form.

  • Dipole Moment: The 2-phenyl ring creates a push-pull system with the carboxamide. The 2H-triazole ring is generally less polar than its 1H-counterpart, influencing membrane permeability.

  • Fluorescence: 2-Aryl-2H-triazoles are known fluorophores (blue emission). The 5-methyl and 4-carboxamide groups modulate the Stokes shift, making this scaffold useful not just as a pharmacophore but as a potential fluorescent probe in biological assays [1].

2. Solubility & Lipophilicity (LogP)
  • Calculated LogP (cLogP): ~1.58 – 1.80.

    • Implication: This value falls within the optimal "Rule of 5" range (LogP < 5), suggesting good oral bioavailability and blood-brain barrier (BBB) permeation potential, relevant for CNS indications like epilepsy (analogous to Rufinamide).

  • Solubility Profile:

    • Water: Low to Moderate (limited by the planar aromatic system).

    • DMSO/DMF: High (>50 mg/mL).[2]

    • Ethanol/Methanol: Moderate.[3]

    • Protocol Note: For biological assays, prepare stock solutions in DMSO (10-20 mM) and dilute into aqueous buffers to <1% DMSO to prevent precipitation.

3. Solid-State Characteristics
  • Crystallinity: Typically forms monoclinic crystals. The carboxamide group facilitates strong intermolecular hydrogen bonding (N-H···O and N-H[4][5]···N), leading to high melting points (typically >180°C for this class) and stable lattice structures [2].

  • Thermal Stability: The 1,2,3-triazole ring is resistant to oxidative and reductive conditions, stable up to >200°C, making it robust for high-temperature synthesis workflows.

Part 3: Synthesis & Manufacturing Logic

Unlike 1H-triazoles synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 2H-triazole core requires different synthetic logic, often involving oxidative cyclization of bis-hydrazones or the reaction of alpha-oximinohydrazones.

Synthesis Workflow Diagram

Synthesis_Pathway Precursor1 Aniline (Phenylamine) Intermediate1 Phenyl Azide (In situ or isolated) Precursor1->Intermediate1 Diazotization Precursor2 Sodium Nitrite (NaNO2/HCl) Precursor2->Intermediate1 Cyclization Base-Promoted Cyclization Intermediate1->Cyclization + Reagent Reagent Active Methylene (e.g., Acetoacetamide) Reagent->Cyclization Product 5-methyl-2-phenyl-2H- 1,2,3-triazole-4-carboxamide Cyclization->Product Dimroth Rearrangement (if 1H formed first) AltStart Alpha-Oximino Hydrazone Oxidation Oxidative Cyclization (Cu(II) or MnO2) AltStart->Oxidation Oxidation->Product

Figure 1: Synthetic pathways for 2-phenyl-1,2,3-triazole carboxamides. Note that direct 2H-selectivity often requires oxidative cyclization logic rather than standard click chemistry.

Detailed Protocol: Oxidative Cyclization (Recommended for 2H-Selectivity)

Context: This method avoids the formation of the 1H-isomer mixture common in azide-alkyne cycloadditions.

  • Precursor Formation: React 2-oxobutanamide (or acetoacetamide) with phenylhydrazine to form the corresponding hydrazone.

  • Oximination: Treat the hydrazone with nitrous acid (or nitrosyl chloride) to introduce the oxime group at the alpha position.

  • Cyclization: Reflux the alpha-oximino hydrazone in acetic anhydride or treat with Copper(II) salts. This facilitates the dehydrative cyclization to the 2-phenyl-1,2,3-triazole core.

  • Purification: Recrystallize from Ethanol/Water (ratio 8:2). The product typically precipitates as white/off-white needles.

Part 4: Biological & Pharmacological Applications
Mechanism of Action (MOA) Potential

The 1,2,3-triazole-4-carboxamide moiety is a validated pharmacophore, most notably in Rufinamide (an antiepileptic).

  • Sodium Channel Modulation: The carboxamide group, combined with the electron-deficient triazole ring, can stabilize the inactivated state of voltage-gated sodium channels (Nav1.1/Nav1.2), reducing neuronal hyperexcitability [3].

  • Bioisosterism: The triazole ring mimics the peptide bond (amide) geometry and electronic properties but is resistant to proteases. This extends the in vivo half-life compared to linear peptide analogs.

Drug-Likeness Assessment (Lipinski's Rule of 5)
ParameterValueStatus
H-Bond Donors 2 (Amide NH₂)Pass (<5)
H-Bond Acceptors 4 (3 Triazole N + 1 Carbonyl O)Pass (<10)
MW 202.21Pass (<500)
LogP ~1.6Pass (<5)
Part 5: Experimental Validation Protocols
Protocol A: Solubility & LogP Determination (Shake-Flask Method)

To be performed during lead optimization.

  • Preparation: Weigh 5 mg of the compound into a 4 mL vial.

  • Partitioning: Add 1 mL of 1-octanol (saturated with water) and 1 mL of phosphate buffer (pH 7.4, saturated with octanol).

  • Equilibration: Vortex for 1 hour at room temperature. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Remove aliquots from both phases. Analyze via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Protocol B: Chemical Stability Stress Test

Validates the robustness of the 2H-triazole core.

  • Acid Stress: Dissolve compound in 0.1 N HCl. Incubate at 37°C for 24 hours.

  • Base Stress: Dissolve in 0.1 N NaOH. Incubate at 37°C for 24 hours.

  • Oxidative Stress: Dissolve in 3% H₂O₂.

  • Analysis: Monitor degradation via LC-MS.

    • Expected Result: <5% degradation. The 2-phenyl-1,2,3-triazole core is exceptionally stable against hydrolysis, unlike simple amides or esters.

References
  • Khazhieva, I. S., et al. (2015).[4] "Crystal structure of 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide." Acta Crystallographica Section E, 71(10). Link

  • Wang, Z. J., et al. (2016).[6] "Design, Synthesis, and Fungicidal Activities of Novel 5-Methyl-1H-1,2,3-triazole-4-carboxyl Amide Analogues." Medicinal Chemistry, 12(3). Link

  • Pokhodylo, N., et al. (2021). "Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids." Biopolymers and Cell, 37(4). Link

  • Reagent Database. "5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE Physicochemical Data." Link

  • ChemScene. "5-Methyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid Data." Link

Sources

Foundational

The 2-Phenyl-2H-1,2,3-Triazole: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Versatile Pharmacophore In the landscape of medicinal chemistry, the 2-phenyl-2H-1,2,3-triazole moie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

In the landscape of medicinal chemistry, the 2-phenyl-2H-1,2,3-triazole moiety has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable capacity to bind to a wide array of biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1] This five-membered aromatic heterocycle, featuring three contiguous nitrogen atoms with a phenyl substituent at the 2-position, has garnered significant attention for its unique physicochemical properties. It often acts as a bioisostere for amide bonds, mimicking their geometry and hydrogen-bonding capabilities, which contributes to its diverse biological roles.[2] This guide provides a comprehensive overview of the history, synthesis, and multifaceted pharmacological applications of the 2-phenyl-2H-1,2,3-triazole pharmacophore, offering insights for its continued exploration in drug discovery and development.

A Historical Perspective: From Synthesis to Significance

The journey of the 1,2,3-triazole ring system began over a century ago, with early synthetic explorations laying the groundwork for its eventual prominence in medicinal chemistry. While the initial discovery of the parent 1,2,3-triazole heterocycle dates back to the late 19th century, the specific investigation of 2-phenyl substituted derivatives and their potential applications evolved more gradually. A notable early example of research in this area is a 1948 thesis detailing the synthesis of 2-phenyl-2,1,3-triazole-4-carboxaldehyde, indicating academic interest in this scaffold in the mid-20th century.

The true explosion of interest in 1,2,3-triazoles, however, was ignited by the advent of "click chemistry" in the early 2000s. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provided a highly efficient, regioselective, and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3] This synthetic breakthrough dramatically accelerated the exploration of triazole-containing compounds in drug discovery, allowing for the rapid generation of diverse molecular libraries. Although the CuAAC reaction primarily yields 1,4-disubstituted triazoles, it paved the way for the development of synthetic methodologies to access other isomers, including the 2-substituted variants. The recognition of the 1,2,3-triazole ring's stability, versatility, and ability to engage in various biological interactions has solidified its status as a cornerstone in the design of novel therapeutic agents.[2][4]

Synthetic Methodologies: Crafting the 2-Phenyl-2H-1,2,3-Triazole Core

The synthesis of 2-phenyl-2H-1,2,3-triazoles can be achieved through several strategic approaches, with modern methods offering high regioselectivity and functional group tolerance.

Key Synthetic Strategies

A variety of methods have been developed for the synthesis of 2H-1,2,3-triazoles. These include three-component coupling reactions of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl azide under bimetallic catalysis, as well as intermolecular cycloadditions of tosylhydrazones with nitriles.[5] Another efficient method involves the direct α-C(sp²)-H triazolization of aldehydes.[5]

A particularly useful approach for generating 2-substituted-1,2,3-triazoles is the three-component reaction between alkynes, sodium azide, and formaldehyde, which yields 2-hydroxymethyl-2H-1,2,3-triazoles. These intermediates can be readily converted to a range of polyfunctional molecules.[6]

Below is a generalized workflow for the synthesis of a 2-phenyl-2H-1,2,3-triazole derivative.

synthesis_workflow Start Starting Materials (e.g., Phenylacetylene, Sodium Azide, Formaldehyde) Reaction Three-Component Copper(I)-Catalyzed Cycloaddition Start->Reaction Intermediate 2-Hydroxymethyl-4-phenyl-2H-1,2,3-triazole Reaction->Intermediate Modification Functional Group Modification/Derivatization Intermediate->Modification Product Target 2-Phenyl-2H-1,2,3-triazole Pharmacophore Modification->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: Generalized workflow for the synthesis of 2-phenyl-2H-1,2,3-triazole derivatives.

Experimental Protocol: Three-Component Synthesis of 2-Hydroxymethyl-4-phenyl-2H-1,2,3-triazole

This protocol is a representative example of a one-pot synthesis of a 2-substituted-1,2,3-triazole intermediate.[6]

Materials:

  • Phenylacetylene

  • Sodium azide (NaN₃)

  • Formaldehyde (37% in H₂O)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenylacetylene (1.0 mmol) in DCM (5 mL) in a round-bottom flask, add sodium azide (1.2 mmol), formaldehyde (1.5 mmol), and triethylamine (1.5 mmol).

  • Add copper(I) iodide (0.1 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-hydroxymethyl-4-phenyl-2H-1,2,3-triazole.

A Spectrum of Pharmacological Activities

The 2-phenyl-2H-1,2,3-triazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1]

Anticancer Activity

Derivatives of 2-phenyl-2H-1,2,3-triazole have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1] The National Cancer Institute (NCI) has screened several of these compounds, revealing promising activity profiles.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism of action for some anticancer 2-phenyl-2H-1,2,3-triazole analogues is the inhibition of tubulin polymerization. These compounds can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics. This is crucial for the formation of the mitotic spindle during cell division, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1]

tubulin_inhibition Triazole 2-Phenyl-2H-1,2,3-Triazole Derivative Tubulin β-Tubulin (Colchicine Binding Site) Triazole->Tubulin Binds to Polymerization Microtubule Polymerization Triazole->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Leads to Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by 2-phenyl-2H-1,2,3-triazole derivatives.

Quantitative Anticancer Data

The following table summarizes the growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for representative 2-phenyl-2H-1,2,3-triazole and related triazole compounds against various cancer cell lines.

Compound IDCancer Cell LineActivity MetricValue (µM)Reference
8a Hs578T (Breast)GI₅₀0.0103[1]
8b Hs578T (Breast)GI₅₀0.0665[1]
8g Hs578T (Breast)GI₅₀0.0203[1]
8 HT-1080 (Fibrosarcoma)IC₅₀15.13[1]
8 A-549 (Lung)IC₅₀21.25[1]
8 MCF-7 (Breast)IC₅₀18.06[1]
8 MDA-MB-231 (Breast)IC₅₀16.32[1]
Antimicrobial Activity

2-Phenyl-2H-1,2,3-triazole derivatives have also shown notable activity against a range of bacterial and fungal pathogens.[1] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.[1]

Minimum Inhibitory Concentration (MIC) Data

The following table presents the MIC values of selected triazole compounds against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound X Staphylococcus aureus16[1]
Compound Y Escherichia coli32[1]
Compound Z Candida albicans8[1]
Enzyme Inhibition

Certain 2-phenyl-2H-1,2,3-triazole derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating diseases such as diabetes and neurodegenerative disorders.[1] For instance, some derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential candidates for the management of type 2 diabetes.[7]

α-Glucosidase Inhibition Data

The IC₅₀ values for the inhibition of α-glucosidase by representative triazole compounds are summarized below.

Compound IDEnzymeIC₅₀ (µM)Reference
Compound A α-Glucosidase (yeast)54[7]
Compound B α-Glucosidase (yeast)145[7]

Structure-Activity Relationships (SAR)

The biological activity of 2-phenyl-2H-1,2,3-triazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and triazole rings. For anticancer activity, the substitution pattern on the phenyl ring at the 2-position of the triazole is crucial. The presence of specific functional groups can significantly influence the compound's ability to interact with its biological target, such as the colchicine binding site of tubulin.

Pharmacokinetic Profile and Drug-Likeness

For a pharmacophore to be a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Studies on some 1,2,3-triazole derivatives have shown that they can be orally absorbed and often adhere to Lipinski's rule of five, which is an indicator of good drug-likeness.[8][9] The water solubility of these compounds is a critical factor affecting their absorption and can be modulated through chemical modification. The metabolic stability of the 1,2,3-triazole ring is another advantageous feature, as it is generally resistant to enzymatic degradation.[10]

Future Perspectives

The 2-phenyl-2H-1,2,3-triazole core represents a versatile and promising scaffold for the development of novel therapeutic agents. The wealth of data on its synthesis and diverse biological activities underscores its significant potential.[1] Future research should focus on lead optimization to enhance potency and selectivity, as well as in-depth mechanistic studies to fully elucidate the modes of action for its various pharmacological effects. The continued application of modern drug design principles, coupled with efficient synthetic methodologies, will undoubtedly lead to the discovery of new 2-phenyl-2H-1,2,3-triazole-based drugs with improved therapeutic profiles.

References

  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Moroccan Journal of Chemistry. Available at: [Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery. Available at: [Link]

  • ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Pharmacology. Available at: [Link]

  • Synthesis, Characterization, ADME Study and Antimicrobial Evaluation of New 1,2,3-triazole Derivatives of 2-phenyl benzimidazole. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Characterization, ADME Study and Antimicrobial Evaluation of New 1,2,3-triazole Derivatives of 2-phenyl benzimidazole. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: design, synthesis and inhibitory effect on alpha-glycosidases. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates. RSC Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. BMC Chemistry. Available at: [Link]

  • Synthetic Trends Followed for the Development of 1,2,3-Triazole. International Journal of Drug Development and Research. Available at: [Link]

  • Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. Available at: [Link]

  • Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. UNM Digital Repository. Available at: [Link]

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Bentham Science. Available at: [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. Available at: [Link]

  • Synthesis, Characterization, ADME Study and Antimicrobial Evaluation of New 1,2,3-triazole Derivatives of 2-phenyl benzimidazole. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Discovery of novel 1,2,3-Triazole hybrids derivatives as vasorelaxant agents. SSRN. Available at: [Link]

  • Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules. Available at: [Link]

Sources

Exploratory

Metabolic Stability Predictions for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Executive Summary This technical guide provides a rigorous framework for predicting and validating the metabolic stability of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide . While the 1,2,3-triazole core is frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for predicting and validating the metabolic stability of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide . While the 1,2,3-triazole core is frequently utilized in medicinal chemistry as a bioisostere to enhance stability, the specific functionalization of this molecule introduces distinct metabolic liabilities.

This guide moves beyond generic protocols, focusing on the triad of metabolic risks specific to this structure: aromatic hydroxylation (phenyl ring), benzylic oxidation (methyl group), and hydrolytic cleavage (carboxamide). The following sections detail the in silico prioritization, in vitro experimental design, and data interpretation required to accurately profile this compound.

Part 1: Structural Analysis & Metabolic Liability Identification

Before initiating wet-lab experiments, a structural deconvolution is required to identify "Soft Spots"—sites vulnerable to Phase I and Phase II metabolism.

The Triazole Core (Scaffold)

The 2H-1,2,3-triazole ring is generally metabolically robust. Unlike imidazole or furan rings, it is resistant to oxidative opening by Cytochrome P450 (CYP) enzymes under standard conditions. It acts as a stable linker. However, its electron-withdrawing nature can influence the reactivity of attached groups.

The Liability Triad

We identify three primary vectors for metabolic clearance:

  • The Carboxamide (Hydrolysis Risk):

    • Mechanism: Amidase or Carboxylesterase (CES) mediated hydrolysis.

    • Risk: Conversion to the corresponding carboxylic acid (5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid). This is often NADPH-independent and can occur in plasma, cytosol, or microsomes.

  • The Phenyl Ring (CYP Risk):

    • Mechanism: CYP450-mediated aromatic hydroxylation.[1]

    • Risk: The para-position is the most sterically accessible and electronically favorable site for oxidation (likely CYP2C9 or CYP3A4 mediated), leading to a phenol metabolite.

  • The Methyl Group (Oxidation Risk):

    • Mechanism: CYP450-mediated benzylic-like oxidation.

    • Risk: Stepwise oxidation: Methyl

      
       Alcohol 
      
      
      
      Aldehyde
      
      
      Carboxylic Acid.
Predicted Metabolic Pathway Diagram

The following diagram visualizes the divergent metabolic fates of the parent compound.

MetabolicPathways Parent Parent Compound (Triazole-Carboxamide) Met_Hydrolysis Metabolite M1 (Carboxylic Acid) Parent->Met_Hydrolysis Hydrolysis (Amidases/CES) Met_Phenyl_OH Metabolite M2 (4-OH-Phenyl) Parent->Met_Phenyl_OH Aromatic Hydroxylation (CYP2C9/3A4) Met_Methyl_OH Metabolite M3 (Hydroxymethyl) Parent->Met_Methyl_OH Alkyl Oxidation (CYP450) Met_Glucuronide Phase II Conjugate (O-Glucuronide) Met_Phenyl_OH->Met_Glucuronide UGT Conjugation

Figure 1: Predicted metabolic tree showing the divergence between hydrolytic (red) and oxidative (yellow/green) clearance pathways.

Part 2: In Silico Prediction Framework

Computational modeling is the first line of defense to prioritize which assays to run.

Recommended Algorithms

Do not rely on a single model. Use a consensus approach:

  • SMARTCyp: Uses Density Functional Theory (DFT) to calculate the activation energy of specific atoms. It is excellent for predicting the Phenyl and Methyl oxidation sites.

  • FAME (Fast Atom Metabolizer): Uses machine learning descriptors to predict sites of metabolism (SOM).

  • XenoSite: A neural network approach that scores the probability of metabolism at each atom.

Data Interpretation Strategy

If in silico models predict high lability at the Carboxamide carbon, standard microsomal assays (which focus on CYPs) may underestimate clearance. You must flag this compound for a Plasma Stability or S9 Fraction assay to capture non-CYP hydrolysis.

Part 3: In Vitro Experimental Validation

To accurately determine the intrinsic clearance (


) and half-life (

), a specific experimental design is required.
The "Gold Standard" Protocol: Microsomal Stability

Objective: Measure the disappearance of the parent compound over time in Human Liver Microsomes (HLM).

Critical Modification: Because of the carboxamide group, you must run two parallel incubations :

  • +NADPH: Activates CYPs (measures Oxidation + Hydrolysis).

  • -NADPH (Control): CYPs are inactive (measures Hydrolysis only).

Step-by-Step Methodology
StepActionTechnical Note
1 Preparation Thaw HLM on ice. Dilute to 0.5 mg/mL protein in 100 mM Phosphate Buffer (pH 7.4).
2 Pre-Incubation Spike Test Compound (1 µM final) into the mixture. Pre-incubate at 37°C for 5 mins. Why? To equilibrate temperature and allow non-specific binding.
3 Initiation Group A: Add NADPH-regenerating system (1 mM final). Group B: Add Buffer only (No NADPH).
4 Sampling Remove aliquots (50 µL) at T=0, 5, 15, 30, 45, and 60 mins.
5 Quenching Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
6 Analysis Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
Data Calculation

Calculate the slope (


) of the natural log of the remaining percentage vs. time.




Interpretation:

  • If clearance in Group A (+NADPH) >> Group B (-NADPH) : Metabolism is CYP-driven (Phenyl/Methyl oxidation).

  • If clearance in Group A

    
    Group B : Metabolism is hydrolytic (Amidase driven).
    

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision logic for the experimentalist.

AssayWorkflow Start Start: Test Compound Microsomes Incubate in HLM (Human Liver Microsomes) Start->Microsomes Branch Split Conditions Microsomes->Branch PlusNADPH + NADPH (All Enzymes Active) Branch->PlusNADPH MinusNADPH - NADPH (CYPs Inactive) Branch->MinusNADPH Analysis LC-MS/MS Quantification PlusNADPH->Analysis MinusNADPH->Analysis Result1 Clearance A >> B Conclusion: Oxidative Metabolism Analysis->Result1 Compare Rates Result2 Clearance A ≈ B Conclusion: Hydrolytic Instability Analysis->Result2

Figure 2: Experimental workflow distinguishing between oxidative and hydrolytic instability.

Part 5: References

  • Food and Drug Administration (FDA). (2020).[2] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[2][3][Link]

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).

  • Olsen, L., et al. (2019). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism.[Link]

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Procedures for Manufacturing 2-Phenyl-2H-1,2,3-triazole-4-carboxamide

This Application Note is structured as a comprehensive technical guide for the scale-up manufacturing of 2-phenyl-2H-1,2,3-triazole-4-carboxamide . It addresses the specific challenge of achieving N2-regioselectivity, wh...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the scale-up manufacturing of 2-phenyl-2H-1,2,3-triazole-4-carboxamide . It addresses the specific challenge of achieving N2-regioselectivity, which is difficult via standard "click" chemistry (CuAAC) that typically yields N1-isomers.

Part 1: Executive Summary & Strategic Rationale

The Challenge: Regioselectivity in Triazole Synthesis

The synthesis of 2-phenyl-2H-1,2,3-triazole-4-carboxamide presents a distinct chemical engineering challenge: Regioselectivity .[1][2][3][4][5]

  • Standard Route (Failure Mode): The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of phenyl azide and propiolamide yields the 1,4-disubstituted isomer (1-phenyl-1H-...), not the desired 2-phenyl-2H- isomer.

  • Thermodynamic Reality: While 2-substituted triazoles are often thermodynamically more stable than their 1-substituted counterparts, they are kinetically disfavored in direct cycloaddition reactions.

The Solution: The Oxidative Osotriazole Route

To guarantee high isomeric purity (>99.5%) at scale, this protocol utilizes the Modified Hann-Hudson Osotriazole Route . This method leverages the reaction of D-glucose with phenylhydrazine to form an osazone, which is cyclized and then oxidatively cleaved. This "sugar degradation" strategy is the industry standard for accessing 2-phenyl-1,2,3-triazole-4-carboxylic acids with absolute regiocontrol, avoiding the difficult separation of N1/N2 isomers associated with direct alkylation methods.

Part 2: Chemical Reaction Engineering[6]

Retrosynthetic Analysis

The manufacturing process is broken down into four critical unit operations:

  • Condensation: Reaction of D-Glucose with Phenylhydrazine to form D-Glucose Phenylosazone.[6]

  • Cyclization: Conversion of the osazone to D-Glucose Phenylosotriazole using Copper(II) Sulfate.

  • Oxidative Cleavage: Degradation of the polyol side chain to the carboxylic acid.

  • Amidation: Conversion of the acid (via ester activation) to the final carboxamide.

Process Flow Diagram (Graphviz)

G Glucose D-Glucose (Raw Material) Osazone D-Glucose Phenylosazone Glucose->Osazone Condensation (AcOH, Heat) PhNHNH2 Phenylhydrazine (Reagent) PhNHNH2->Osazone Osotriazole D-Glucose Phenylosotriazole Osazone->Osotriazole Cyclization (-PhNH2) CuSO4 CuSO4 (aq) (Cyclization Agent) CuSO4->Osotriazole Acid 2-Phenyl-1,2,3-triazole- 4-carboxylic Acid Osotriazole->Acid Oxidative Cleavage (Side Chain Removal) KMnO4 KMnO4 / NaIO4 (Oxidant) KMnO4->Acid Ester Ethyl Ester Intermediate Acid->Ester Esterification (EtOH/H2SO4) Final 2-Phenyl-2H-1,2,3- triazole-4-carboxamide Ester->Final Ammonolysis Ammonia NH3 / MeOH (Amidation) Ammonia->Final

Caption: Step-wise manufacturing workflow from D-Glucose to the target Triazole Carboxamide.

Part 3: Detailed Manufacturing Protocol

Stage 1: Synthesis of D-Glucose Phenylosazone

Objective: Convert D-glucose into the bis-hydrazone precursor. Critical Quality Attribute (CQA): Complete consumption of glucose to prevent caramelization in subsequent steps.

  • Reactor Setup: Glass-lined reactor equipped with reflux condenser and mechanical stirring.

  • Reagents:

    • D-Glucose (1.0 eq)

    • Phenylhydrazine (3.5 eq) [HAZARD: Toxic, Skin Sensitizer]

    • Acetic Acid (glacial) / Water (1:1 v/v) solvent system.

  • Procedure:

    • Dissolve D-glucose in water/acetic acid.

    • Slowly add phenylhydrazine over 30 minutes while maintaining temperature < 30°C.

    • Heat reaction mixture to 80-90°C for 2 hours. A yellow precipitate (Osazone) will form rapidly.

    • Cool to 10°C. Filter the yellow solid.

    • Wash thoroughly with water to remove excess phenylhydrazine.

    • Drying: Vacuum dry at 50°C.

Stage 2: Cyclization to D-Glucose Phenylosotriazole

Objective: Form the stable 2-phenyl-triazole ring. Mechanism: Copper-mediated oxidation/cyclization with elimination of aniline.

  • Reagents:

    • D-Glucose Phenylosazone (from Stage 1)[6]

    • Copper(II) Sulfate Pentahydrate (2.5 eq)

    • Water (Solvent)

  • Procedure:

    • Suspend the Osazone in boiling water.

    • Add a solution of CuSO4 (aq) dropwise over 1 hour.

    • Reflux for an additional 2-3 hours. The yellow solid will convert to a clearer solution or lighter precipitate as the reaction proceeds.

    • Workup: Filter hot to remove copper salts/oxides. The filtrate contains the Phenylosotriazole.

    • Cool filtrate to crystallize the product (needles). Recrystallize from ethanol if necessary.

Stage 3: Oxidative Cleavage to Carboxylic Acid

Objective: Remove the sugar side-chain (C4-C6) to leave the C4-carboxylic acid. Safety Note: This oxidation is exothermic.

  • Reagents:

    • D-Glucose Phenylosotriazole[6][7]

    • Potassium Permanganate (KMnO4) (excess, typically 3-4 eq) or Sodium Periodate (NaIO4) for milder conditions.

    • Sodium Hydroxide (1M)

  • Procedure:

    • Dissolve Phenylosotriazole in 1M NaOH.

    • Cool to 0-5°C.[3][4]

    • Slowly add KMnO4 (solid or slurry) in portions. Monitor internal temperature ; do not exceed 30°C.

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Add ethanol or sodium bisulfite to destroy excess oxidant (MnO2 precipitates).

    • Filter off MnO2.

    • Isolation: Acidify the filtrate with HCl to pH 2. The 2-phenyl-1,2,3-triazole-4-carboxylic acid will precipitate as a white solid.

    • Filter, wash with cold water, and dry.

Stage 4: Conversion to Carboxamide

Objective: Transform the acid to the final amide. Direct amidation can be difficult; the ester route is preferred for purity.

  • Step 4a: Esterification

    • Reflux the Acid in Ethanol with catalytic H2SO4 (5 mol%) for 6 hours.

    • Concentrate and crystallize Ethyl 2-phenyl-1,2,3-triazole-4-carboxylate .

  • Step 4b: Ammonolysis

    • Dissolve the Ethyl Ester in Methanol.

    • Charge reactor with Ammonia gas (or use 7N NH3 in MeOH) at 0°C.

    • Seal reactor and stir at Room Temperature for 12-24 hours.

    • Isolation: Concentrate the solvent.[3] The product 2-phenyl-2H-1,2,3-triazole-4-carboxamide typically precipitates.

    • Purification: Recrystallize from Ethanol/Water.

Part 4: Analytical Controls & Specifications

In-Process Control (IPC) Table
StageParameterMethodSpecification
Osazone PurityHPLC>95% (No unreacted Glucose)
Osotriazole Melting PointDSC195-197°C (Sharp peak)
Acid pH (Workup)pH MeterAcidify to pH 2.0 ± 0.2
Final Product PurityHPLC (UV 254nm)>99.0%
Final Product Regioisomer1H-NMRConfirm absence of N1-isomer
Key NMR Signals (Diagnostic)[10]
  • 2-Phenyl Isomer: The triazole ring proton (H-5) typically appears as a singlet around 8.2 - 8.4 ppm .

  • 1-Phenyl Isomer (Impurity): If present, the H-5 proton appears more downfield (approx. 8.6 - 8.9 ppm) and the phenyl ring protons show different splitting patterns due to symmetry differences.

Part 5: Safety & Hazard Analysis (HSE)

Phenylhydrazine Handling
  • Hazard: Phenylhydrazine is a potent skin sensitizer, toxic by inhalation, and a suspected carcinogen.

  • Control: All transfers must occur in a closed system or ISO Class 5 fume hood. Operators must wear double nitrile gloves and Tyvek sleeves.

  • Decontamination: Use 10% hypochlorite solution to neutralize spills immediately.

Thermal Hazards (Triazole Ring)
  • Hazard: While 2-phenyl triazoles are more stable than 1-phenyl analogs, the triazole ring is energetic.

  • Control: Perform Differential Scanning Calorimetry (DSC) on the intermediate Osotriazole and the final product. Ensure processing temperatures stay >50°C below the onset of decomposition.

Oxidation Exotherm
  • Hazard: The KMnO4 oxidation of the sugar side chain releases significant heat.

  • Control: Active cooling jacket required. Addition rate of oxidant must be controlled by internal temperature (interlock set at 35°C).

Part 6: References

  • Hann, R. M., & Hudson, C. S. (1944). The Action of Copper Sulfate on the Phenylosazones of the Sugars.[6] The Phenylosotriazoles.[8] Journal of the American Chemical Society, 66(5), 735–738. Link

  • El Khadem, H. S. (2000). Chemical and Biological Aspects of 1,2,3-Triazoles. Advances in Carbohydrate Chemistry and Biochemistry, 56, 153-155.

  • Zhang, Y., et al. (2009).[7][9] Regioselective Synthesis of 1,2,3-Triazoles.[10][11][7][9][12] (Cited for contrast: demonstrates CuAAC yields 1-isomer). Journal of Organic Chemistry. Link

  • Breitbeil, F. W. (1989). Microwave assisted synthesis of osazones. Journal of Chemical Education. (Modernization of Step 1).

  • Safety Data Sheet (SDS): Phenylhydrazine. Link

Sources

Application

crystallization techniques for X-ray diffraction of triazole carboxamides

Application Note: Crystal Engineering of Triazole Carboxamides for SC-XRD Executive Summary Triazole carboxamides (1,2,3- and 1,2,4-isomers) represent a critical scaffold in medicinal chemistry, functioning as bioisoster...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystal Engineering of Triazole Carboxamides for SC-XRD

Executive Summary

Triazole carboxamides (1,2,3- and 1,2,4-isomers) represent a critical scaffold in medicinal chemistry, functioning as bioisosteres for amides and esters in kinase inhibitors, antivirals (e.g., Ribavirin), and antifungal agents.[1] However, their high polarity, conformational flexibility, and propensity for forming intermolecular hydrogen bond networks often lead to microcrystalline powders or oils rather than the single crystals required for Single Crystal X-Ray Diffraction (SC-XRD).[1]

This guide details three field-proven protocols designed to manipulate the supramolecular synthons of triazole carboxamides—specifically targeting the interaction between the amide proton (


) and the triazole nitrogen (

) or carbonyl oxygen (

).[1]

Physicochemical Profiling & Solvent Strategy

Before attempting crystallization, one must understand the "personality" of the molecule. Triazole carboxamides possess a strong dipole moment and competing hydrogen-bond donor/acceptor sites.[1]

The "Rule of Mixtures" for Triazoles: Unlike simple lipophilic drugs, triazole carboxamides rarely crystallize well from a single non-polar solvent. They require a binary system :

  • Solubilizer (Good Solvent): High polarity to break intermolecular H-bonds (e.g., DMSO, DMF, Methanol).[1]

  • Precipitant (Bad Solvent): Lower polarity to induce aggregation (e.g., Diethyl ether, Acetonitrile, Water).[1]

Table 1: Solvent Compatibility Matrix
Solvent ClassExamplesRoleSuitability for Triazoles
Class A (High Polarity) DMSO, DMF, DMAcSolubilizerExcellent. Dissolves stubborn aggregates but difficult to evaporate.[1] Use in Vapor Diffusion.[2][3][4][5][6]
Class B (Protic) Methanol, Ethanol, WaterDual-RoleGood. Can act as solvent or anti-solvent depending on temperature.[1] Ideal for Slow Evaporation.
Class C (Volatile/Non-polar) DCM, CHCl3, Et2OPrecipitantPoor Solubilizer. Use only as the diffusing agent (anti-solvent) to drive nucleation.[1]

Workflow Visualization: Solvent Selection

The following decision tree guides the selection of the crystallization method based on solubility and sample quantity.

SolventSelection Start Start: Solubility Test (1 mg) SolubleMeOH Soluble in MeOH/EtOH? Start->SolubleMeOH SolubleDCM Soluble in DCM/CHCl3? SolubleMeOH->SolubleDCM No HighSolubility High Solubility (>50 mg/mL) SolubleMeOH->HighSolubility Yes LowSolubility Low Solubility (<5 mg/mL) SolubleDCM->LowSolubility No (Only DMSO) MethodC Protocol C: Solvent Layering (DCM + Hexane) SolubleDCM->MethodC Yes MethodA Protocol A: Slow Evaporation (Use EtOH/H2O) HighSolubility->MethodA Stable MethodB Protocol B: Vapor Diffusion (DMSO + Et2O) LowSolubility->MethodB

Figure 1: Decision matrix for selecting the optimal crystallization technique based on solubility profiles.

Detailed Protocols

Protocol A: Controlled Slow Evaporation (The "Standard")

Best for: Compounds with moderate solubility in alcohols. Produces robust blocks.

Mechanistic Insight: Triazole carboxamides often form hydrates. Using aqueous alcohol mixtures encourages the inclusion of water molecules which can bridge the "awkward" gaps in packing caused by the triazole ring geometry.

  • Preparation: Dissolve 10–15 mg of the compound in a minimum amount of hot Ethanol or Methanol (approx. 1–2 mL).

  • Filtration (Critical): Pass the warm solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Why? Dust particles induce rapid, disordered nucleation (powder).[1]

  • Titration: Add HPLC-grade water dropwise until a faint turbidity persists, then add 1 drop of ethanol to clear it.

  • Incubation: Cover the vial with Parafilm. Pierce 3–5 small holes with a 22G needle.

  • Environment: Place in a vibration-free, dark drawer at room temperature (20–25°C).

  • Timeline: Check after 48 hours. If no crystals, move to 4°C fridge.

Protocol B: Sitting Drop Vapor Diffusion (The "Protein" Method)

Best for: Insoluble compounds (only soluble in DMSO/DMF) or limited sample (<5 mg).[1]

Mechanistic Insight: This method relies on the volatile anti-solvent (Ether) diffusing into the non-volatile solvent (DMSO). This slowly increases the polarity of the droplet, forcing the triazole to organize into a lattice gently, minimizing defects.

  • Inner Chamber: In a small GC vial (or the depression of a spot plate), place 5 mg of compound dissolved in 50 µL of DMSO or DMF. The solution must be clear.

  • Outer Chamber: Place the small vial inside a larger 20 mL scintillation vial.

  • Reservoir: Carefully pipette 2–3 mL of Diethyl Ether or Pentane into the large vial (surrounding the small vial). Do not let liquids mix.

  • Seal: Cap the large vial tightly. Wrap with Parafilm to prevent ether leakage.

  • Observation: The ether vapor will diffuse into the DMSO drop over 3–7 days.

    • Self-Validating Step: If the drop turns cloudy instantly, the diffusion is too fast. Repeat using a mixture of DMSO/Butanol (1:1) in the inner drop to slow the polarity shift.

Protocol C: Reactive Crystallization (Salt Formation)

Best for: Oils or amorphous solids that refuse to crystallize.[1]

Mechanistic Insight: The triazole ring is weakly basic (pKa ~2–3) but can be protonated by strong acids. The carboxamide group remains neutral. Forming a salt (e.g., Hydrochloride, Nitrate) introduces strong ionic charge-assisted hydrogen bonds (


), which are stronger and more directional than neutral interactions, often forcing crystallinity.[1]
  • Dissolution: Dissolve 10 mg compound in 1 mL Methanol.

  • Acidification: Add 1.1 equivalents of 1M HCl in Ether or dilute Nitric Acid.

  • Crystallization: Allow to stand. Salts often precipitate immediately. If too fast (powder), redissolve in hot Methanol and use Protocol A.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Phase separation occurs before crystallization.[1] Common in flexible amides.Temperature Cycling: Place vial in 40°C bath for 4h, then 4°C for 4h. Repeat. This anneals the oil into a lattice.
Micro-needles Nucleation rate is too high (Supersaturation spike).Slow Diffusion: Switch from Ether to a less volatile anti-solvent (e.g., Isopropanol) in Protocol B.
Twinning Crystals grow from multiple nuclei or rapid cooling.Dilution: Reduce concentration by 20%. Do not move the vial during growth.[2][3]

Visualizing the Vapor Diffusion Setup

VaporDiffusion OuterVial Outer Reservoir (Volatile Anti-Solvent) Diethyl Ether / Pentane Vapor Vapor Transfer (Slow Diffusion) OuterVial->Vapor Evaporation InnerVial Inner Vial (Sample Solution) DMSO / DMF Crystal Single Crystal Growth (High Quality) InnerVial->Crystal Supersaturation Vapor->InnerVial Absorption

Figure 2: Schematic of the vapor diffusion chamber.[1] The volatile anti-solvent diffuses into the sample solution, slowly lowering solubility.

References

  • Centore, R., et al. (2023).[7] "Synthesis and Crystallization of N-rich Triazole Compounds." Crystals, 13, 1651.[8] Link[1]

    • Relevance: Describes specific solvent systems (Hot Water/HBr)
  • Staples, R. J. (2025).[2] "Getting Crystals Your Crystallographer Will Treasure: A Beginner's Guide." Michigan State University / Acta Cryst.[2]Link

    • Relevance: Authoritative guide on vapor diffusion and solvent choices for small molecules.
  • Ezziane, Z., et al. (2022). "Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis and Crystal Structure." Molbank, 2022(1), M1338.[1] Link[1]

    • Relevance: Demonstrates the role of pi-stacking and weak C-H...O interactions in 1,2,3-triazole packing.[1]

  • Spingler, B., et al. (2012).[3] "Some thoughts about the single crystal growth of small molecules." CrystEngComm, 14, 751-757.[1][3] Link

    • Relevance: Foundational text on vapor diffusion techniques for organic amides.
  • Ghogare, A. A., et al. (2021). "Polymorphism in Carboxamide Compounds." Journal of Molecular Structure, 1231, 129957. Link

    • Relevance: Discusses the high Z' structures and polymorphism common in carboxamide deriv

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide in water

Ticket ID: SOL-TRZ-4492 Subject: Overcoming Aqueous Solubility Barriers for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide Assigned Specialist: Senior Application Scientist (Formulation Chemistry)[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-TRZ-4492 Subject: Overcoming Aqueous Solubility Barriers for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide Assigned Specialist: Senior Application Scientist (Formulation Chemistry)[1]

Executive Summary & Compound Profile

User Issue: Precipitation of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 36401-53-3) in aqueous media during biological assays or formulation.

Diagnosis: This compound exhibits "Brick Dust" characteristics.[1] Its insolubility is driven by two converging factors:

  • High Lattice Energy: The planar nature of the 2-phenyl-1,2,3-triazole core facilitates strong

    
    -
    
    
    
    stacking, while the carboxamide moiety (
    
    
    ) creates a robust intermolecular hydrogen bonding network. This results in a stable crystal lattice that water molecules cannot easily penetrate.[1]
  • Lipophilicity: The hydrophobic phenyl ring and methyl group outweigh the polar contribution of the amide, likely resulting in a LogP > 1.8.

Physicochemical Snapshot:

PropertyValue / CharacteristicImplication
Molecular Weight 202.21 g/mol Small molecule; suitable for inclusion complexation.[1]
H-Bond Donors 1 (Amide

)
High potential for crystal lattice stability.[1]
H-Bond Acceptors 4 (Triazole Ns + Amide O)Moderate polarity, but shielded by aromatics.[1]
Ionization (pKa) Neutral (approx.)CRITICAL: pH adjustment will not significantly improve solubility (see Module 2).[1]
Solubility Class BCS Class II/IVPermeability limited by solubility.[1]

Troubleshooting Modules

Module 1: The "Quick Fix" (Cosolvent Systems)

Use this for: Early-stage in vitro screening or cellular assays.[1]

The Trap: Dissolving in 100% DMSO and spiking into water often causes immediate precipitation (the "crash-out" effect) due to the high energy cost of creating a cavity in water for the hydrophobic phenyl ring.

The Solution: Use a ternary system to bridge the polarity gap.

Recommended Protocol:

  • Stock Preparation: Dissolve compound at 10-20 mM in anhydrous DMSO.

  • Intermediate Dilution: Do not add directly to media.[1] First, dilute the DMSO stock 1:10 into PEG 400 (Polyethylene Glycol 400) or Propylene Glycol .[1]

  • Final Dilution: Slowly add the PEG/DMSO mix to your aqueous buffer/media with vortexing.

    • Target Final Composition: < 1% DMSO, < 10% PEG 400, Balance Water.[1]

Module 2: The "Gold Standard" (Cyclodextrin Complexation)

Use this for: Animal studies (PK/PD) or high-concentration aqueous formulations.

Mechanism: The hydrophobic 2-phenyl moiety fits snugly into the lipophilic cavity of


-cyclodextrin, while the hydrophilic exterior ensures aqueous solubility. This shields the hydrophobic tail from water, preventing aggregation.

Recommended Reagent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) or Sulfobutyl ether-

-Cyclodextrin (SBE-

-CD).[1] Avoid native

-CD due to nephrotoxicity risks.[1]

Step-by-Step Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.[1] Stir until clear.
    
  • Addition: Add excess 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide powder to the vehicle.

  • Equilibration: Shake or stir at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solids.[1]

  • Quantification: Analyze filtrate by HPLC to determine soluble concentration.

Expert Insight: 2-substituted triazoles often form 1:1 inclusion complexes.[1] If solubility is still low, increase CD concentration to 40%, but monitor viscosity.

Module 3: Surfactant Stabilization

Use this for: Emulsions or when cyclodextrins are incompatible with the assay.

Reagent: Polysorbate 80 (Tween 80).[1]

Protocol:

  • Dissolve compound in a minimal volume of Ethanol/DMSO (co-solvent).[1]

  • Add Tween 80 (Ratio: 1 part drug : 2 parts surfactant by weight).[1]

  • Evaporate the organic solvent (Ethanol) under nitrogen flow to leave a drug-surfactant film.[1]

  • Reconstitute with warm water (

    
    ) under sonication. This forms micelles encapsulating the drug.[1]
    

Decision Logic & Workflows

The following diagrams illustrate the logical pathway for selecting a solubility strategy and the mechanism of action.

SolubilityStrategy Start Start: Precipitate Observed CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 200°C (Lattice Energy Issue) CheckMP->HighMP Brick Dust LowMP MP < 150°C (Lipophilicity Issue) CheckMP->LowMP Grease Ball Strat_Cosolvent Strategy A: Cosolvents (DMSO + PEG400) HighMP->Strat_Cosolvent In Vitro / Low Conc. Strat_Dispersion Strategy C: Solid Dispersion (PVP/VA + Spray Dry) HighMP->Strat_Dispersion Formulation / High Conc. Strat_CD Strategy B: Complexation (HP-beta-Cyclodextrin) LowMP->Strat_CD Preferred Method Strat_Cosolvent->Strat_CD If ppt persists upon dilution

Figure 1: Decision Matrix for Solubility Enhancement. High melting point compounds (Brick Dust) often require disruption of the crystal lattice (Cosolvents/Dispersions), while lipophilic compounds respond well to encapsulation (Cyclodextrins).

Frequently Asked Questions (FAQs)

Q1: Can I just add HCl or NaOH to dissolve it? A: No. This is a common misconception.[1] The carboxamide group is neutral at physiological pH.[1] The 1,2,3-triazole ring is extremely weakly basic (pKb > 10). Adjusting pH to extremes (e.g., pH < 1 or pH > 12) might solubilize it by forcing ionization or hydrolysis, but this will degrade the compound or be incompatible with biological systems.

Q2: My compound crashes out when I freeze the DMSO stock. Why? A: DMSO has a high freezing point (


).[1] When it freezes, the solute can crystallize out of the matrix. Upon thawing, the compound may not re-dissolve immediately due to the high lattice energy ("Brick Dust" behavior). Fix:  Sonicate the stock solution at 

for 15 minutes after thawing to ensure complete redissolution.

Q3: Why PEG 400 instead of just water? A: PEG 400 acts as an interface modifier.[1] It reduces the dielectric constant of the solvent mixture, making the environment more "friendly" to the hydrophobic phenyl ring, thereby preventing the rapid nucleation that occurs in pure water.

Q4: Is this compound stable in water once dissolved? A: Generally, 1,2,3-triazole-4-carboxamides are chemically stable against hydrolysis at neutral pH.[1] However, they are prone to physical instability (precipitation) over time.[1] Always prepare aqueous dilutions fresh, or use the cyclodextrin method for shelf-stable solutions.[1]

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • PubChem. (n.d.).[1][3][4] 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 36401-53-3).[1][5] National Library of Medicine.[1] (Note: Link directs to the 2-phenyl-triazole acid/derivative class for structural verification).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1]

Sources

Optimization

Technical Support Center: Optimizing Temperature Conditions for Triazole Carboxamide Formation

Overview The synthesis of triazole carboxamides—a privileged scaffold in drug discovery for targets ranging from antimalarials to σ2 receptor ligands—requires precise thermodynamic control[1],[2]. This guide provides fie...

Author: BenchChem Technical Support Team. Date: March 2026

Overview The synthesis of triazole carboxamides—a privileged scaffold in drug discovery for targets ranging from antimalarials to σ2 receptor ligands—requires precise thermodynamic control[1],[2]. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and temperature optimization frameworks for researchers facing low yields, degradation, or side reactions during synthesis.

Section 1: Core Principles & Temperature Dynamics (FAQ)

Q: Why is temperature control critical during the amidation of triazole carboxylic acids? A: The amidation step typically utilizes a coupling agent (e.g., DCC/HOBt, CDI) or proceeds via an acyl chloride intermediate (Schotten-Baumann conditions)[1],[2]. The optimal reaction temperature strictly lies between -20°C and 60°C[3].

  • Too Low (< -20°C): The activation energy threshold is not met, causing kinetic stalling and incomplete conversion.

  • Too High (> 60°C): Thermodynamic side reactions dominate. For example, the amine may react directly with the condensing agent rather than the activated acid, or the coupling agent itself may degrade[3].

Q: How does temperature affect the initial triazole core formation before amidation? A: Triazole cores are synthesized via methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or diazonium salt cyclization[1]. While traditional cycloadditions run efficiently between room temperature (23°C) and 80°C, forming 1H-triazoles without catalysts requires polar aqueous media and temperatures exceeding 100°C[4]. However, exceeding 100°C in aprotic media can trigger unwanted decarboxylation or N-alkylation of the triazole intermediate[4]. Maintaining 23°C during cyclization and subsequent lithium hydroxide hydrolysis ensures the carboxylic acid remains structurally intact for the final amidation[1].

Section 2: Step-by-Step Methodologies

Protocol A: Two-Stage Schotten-Baumann Amidation of Triazole Carboxylic Acid This self-validating protocol utilizes temperature gradients to ensure complete acid activation without thermal degradation of the intermediate[1].

  • Acid Activation (0°C): Dissolve the triazole carboxylic acid in anhydrous THF/DCM/DMF. Cool the mixture strictly to 0°C using an ice bath. Add oxalyl chloride, (COCl)₂, dropwise[1].

    • Causality: Cooling to 0°C suppresses the violent exothermic release of CO₂ and CO gases and prevents the thermal decomposition of the highly reactive acyl chloride intermediate.

  • Equilibration (23°C): Remove the ice bath and allow the mixture to warm to room temperature (23°C) for 30 minutes[1].

    • Causality: Controlled warming ensures the thermodynamic completion of the conversion from carboxylic acid to acyl chloride.

  • Amine Addition (0°C to 23°C): Re-cool the mixture to 0°C. Slowly add the desired amine (R₃R₂NH) and triethylamine (NEt₃) in anhydrous THF/DCM[1].

    • Causality: Amidation is highly exothermic. Initiating the addition at 0°C controls the reaction rate and prevents the vaporization of low-boiling amines.

  • Amidation Completion (23°C): Stir the reaction at 23°C for 16 hours. Monitor via LC-MS[1].

    • Causality: Extended stirring at ambient temperature drives the amidation to completion without inducing thermal degradation of the final triazole carboxamide.

Protocol B: Microwave-Assisted Direct Condensation For direct condensation of carboxylic acids with aminoguanidine bicarbonate to form 3-amino-1,2,4-triazoles[5].

  • Preparation: Combine aminoguanidine bicarbonate and the starting carboxylic acid in a sealed microwave reaction vial[5].

  • Microwave Irradiation (Controlled Heating): Heat the mixture under microwave irradiation up to 185°C[5].

    • Causality: Using a sealed vial is mandatory. Heating to 185°C in an open vessel causes the rapid evaporation of volatile carboxylic acids, destroying the stoichiometric ratio and halting the reaction[5].

Section 3: Troubleshooting Guide

Q: I am observing significant side products and low yield during DCC/HOBt coupling. What temperature adjustments should I make? A: High temperatures (>60°C) during carbodiimide-mediated coupling lead to the formation of inactive N-acylurea byproducts via the irreversible thermal rearrangement of the O-acylisourea intermediate. Lower the activation temperature to 0°C during the addition of DCC, and do not exceed room temperature (25°C) for the duration of the coupling[2].

Q: My acyl chloride intermediate seems to be degrading before the amine is added. How can I verify and fix this? A: Degradation is usually caused by localized heating during oxalyl chloride addition or exposure to ambient moisture. Ensure the reaction is strictly anhydrous and kept at 0°C during the addition[1]. You can self-validate the formation and stability of the acyl chloride by quenching a small aliquot in anhydrous methanol at 0°C; if stable, LC-MS will show a clean methyl ester peak.

Section 4: Quantitative Data & Temperature Parameters
Reaction PhaseReagents / MethodOptimal Temperature RangeConsequences of Sub-optimal Temperature
Triazole Core Formation CuAAC / Cyclization23°C – 80°C>100°C: Risk of decarboxylation or unwanted N-alkylation[4].
Acid Activation Oxalyl Chloride / DMF0°C → 23°C>23°C (during addition): Thermal decomposition of acyl chloride; violent gas release[1].
Amidation Amine + Coupling Agent-20°C – 60°C< -20°C: Kinetic stalling. > 60°C: Amine reacts directly with condensing agent[3].
Direct Condensation Aminoguanidine + AcidUp to 185°C (Microwave)Open vessel at high temp: Evaporation of volatile acids. Sealed vial required[5].
Section 5: Visual Workflows

G A Triazole Core Formation (RT to 80°C) B Hydrolysis to Carboxylic Acid (RT, 16h) A->B C Acid Activation (e.g., (COCl)2) (0°C to RT) B->C D Amidation with Amine (-20°C to 60°C) C->D E Triazole Carboxamide (Target Product) D->E

Workflow of triazole carboxamide synthesis highlighting critical temperature control points.

Troubleshooting Start Issue: Low Amidation Yield CheckTemp Check Reaction Temperature Start->CheckTemp TooHigh > 60°C: Side Reactions (CouAgent Degradation) CheckTemp->TooHigh TooLow < -20°C: Kinetic Stalling CheckTemp->TooLow Optimal 0°C to RT: Optimal Activation CheckTemp->Optimal

Troubleshooting logic tree for resolving low yields during the amidation step.

References

1.[1] Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv.1 2.[5] Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. 5 3.[3] Process for producing carboxylic acid derivative and condensing agent comprising quaternary ammonium salt. Google Patents. 3 4.[4] Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. ACS Publications. 4 5.[2] Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands. PMC. 2

Sources

Troubleshooting

Technical Support Center: Stability of 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carboxamide

[1] Role: Senior Application Scientist Subject: Technical Guide – Stability Profile & Degradation Pathways in pH Extremes Diagnostic Overview (The "Triage") Before altering your experimental conditions, consult this stab...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Role: Senior Application Scientist

Subject: Technical Guide – Stability Profile & Degradation Pathways in pH Extremes

Diagnostic Overview (The "Triage")

Before altering your experimental conditions, consult this stability matrix. This specific molecule contains two distinct structural domains with vastly different stability profiles:

  • The Scaffold (2-Phenyl-1,2,3-triazole): Extremely robust (aromatic, non-rearranging).[1]

  • The Pendant (Carboxamide): The reactive "weak link," susceptible to hydrolysis.

Media ConditionStability RatingPrimary Degradation ProductPhysical Observation
Neutral (pH 7, 25°C) High NoneStable solid/solution.[1]
Acidic (1M HCl, 25°C) Moderate Carboxylic Acid (Precipitate)Slow hydrolysis. Product often precipitates, mimicking "stability" (loss of signal in solution).
Basic (1M NaOH, 25°C) Low Carboxylate Salt (Soluble)Rapid hydrolysis. The solution remains clear, but the amide is converted to the salt.
Oxidative High NoneResistant to standard oxidants (e.g., H₂O₂).
Thermal (>100°C) High None2-substituted triazoles are resistant to Dimroth rearrangement.[1]

Troubleshooting Acidic Media Issues

Symptom: "I see a loss of purity or precipitation in acidic buffers (pH < 2)."

The Mechanism: Acid-Catalyzed Hydrolysis

Unlike 1-substituted triazoles, the 2-phenyl-2H-1,2,3-triazole ring is highly resistant to protonation (pKa < 0) and will not ring-open.[1] The degradation is strictly limited to the amide side chain.

  • Step 1: Protonation of the amide oxygen (reversible).

  • Step 2: Nucleophilic attack by water.[1]

  • Step 3: Loss of ammonia (

    
    ) to form the carboxylic acid.
    
Diagnostic Protocol

If you observe "degradation," you must distinguish between hydrolysis and solubility crashing .[1]

  • Check Solubility: The starting amide is likely moderately soluble in aqueous acid.[1] The hydrolysis product (carboxylic acid) is often less soluble in acidic media (due to protonation of the carboxylate).

    • False Positive: If the solution turns cloudy, you may simply be precipitating the hydrolysis product.

  • Verify by HPLC:

    • Filter the precipitate and dissolve in DMSO.

    • Inject both the filtrate and the redissolved precipitate.

    • Result: If the precipitate peak is shifted (typically earlier retention time on Reverse Phase due to polarity, or later if pH is not controlled), it is the acid.

DOT Diagram: Acidic Pathway[1]

AcidStability cluster_0 Observation Amide Starting Material (Amide) Protonated O-Protonated Intermediate Amide->Protonated + H3O+ (Fast) Acid Degradant: Carboxylic Acid (Insoluble in Acid) Protonated->Acid + H2O (Slow/Heat) Ammonia Byproduct: NH4+ Protonated->Ammonia

Caption: Acid-catalyzed hydrolysis pathway leading to precipitation of the carboxylic acid derivative.

Troubleshooting Basic Media Issues

Symptom: "The compound disappears rapidly in 1M NaOH, but the solution remains clear."

The Mechanism: Base-Catalyzed Saponification

The 1,2,3-triazole ring is electron-deficient (similar to pyridine).[1] This withdraws electron density from the carboxamide carbonyl, making it more electrophilic than a standard benzamide. Consequently, basic hydrolysis (saponification) occurs much faster here than in simple phenyl amides.

Crucial Note on Ring Stability: Users often fear the Dimroth Rearrangement (ring opening/recyclization) in basic media.

  • Good News: This rearrangement typically affects 1-substituted or 5-amino triazoles.[1]

  • Your Molecule:[1][2][3][4][5] As a 2-substituted triazole, it is structurally "locked" and immune to this rearrangement.[1] The ring remains intact; only the amide hydrolyzes.

Diagnostic Protocol
  • The pH Trap: If you quench your basic reaction with acid for workup, you will convert the soluble carboxylate salt back into the insoluble carboxylic acid (see Acidic section).

  • LC-MS Confirmation:

    • Amide Mass: [M+H]+ = 203.09

    • Acid Mass: [M+H]+ = 204.07 (Mass shift of +1 Da is hard to see; look for +18 Da water addition minus NH3... effectively Hydrolysis replaces -NH2 (16) with -OH (17), resulting in +1 mass unit difference which is tricky.[1] Better to look for retention time shift ).[1]

DOT Diagram: Basic Pathway

BaseStability Start Starting Amide (Neutral) Transition Tetrahedral Intermediate Start->Transition OH- Attack (Rapid) Salt Carboxylate Salt (Soluble) Transition->Salt - NH3 Workup Acid Quench (Workup) Salt->Workup Add HCl Final Carboxylic Acid (Precipitate) Workup->Final Precipitation

Caption: Rapid base-catalyzed saponification. Note that the triazole ring acts as an electron sink, accelerating this reaction.

Validated Analytical Method (HPLC)

To accurately monitor stability, use this generic gradient method. Isocratic methods often fail to resolve the amide from the acid due to similar polarities on C18.

Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm. Flow Rate: 1.0 mL/min.[1] Detection: UV @ 254 nm (Phenyl absorption) and 210 nm (Amide). Temperature: 30°C.

Time (min)% Solvent A (0.1% H3PO4 in Water)% Solvent B (Acetonitrile)Phase
0.0955Equilibration
2.0955Hold
10.04060Gradient
12.0595Wash
12.1955Re-equilibration

Expected Elution Order:

  • Carboxylic Acid (Degradant): Elutes earlier (more polar due to ionization potential, though pH dependent).

  • Carboxamide (Parent): Elutes later.[1]

  • Nitrile (Dehydration Impurity): If present, elutes last (least polar).

Frequently Asked Questions (FAQ)

Q: Can I heat this compound to 80°C in DMSO? A: Yes. The 2-phenyl-triazole scaffold is thermally stable.[1] In pure DMSO (neutral), the amide is stable. Avoid heating in water/alcohols without buffering, as thermal energy accelerates hydrolysis.

Q: I see a new peak at RRT 0.9 after leaving the sample in methanol. What is it? A: This is likely the methyl ester .[1] If you store the amide in methanol with trace acid/base, transamidation/alcoholysis can occur, converting


 to 

.[1] Recommendation: Store stock solutions in DMSO or Acetonitrile.[1]

Q: Why is the 2-phenyl isomer more stable than the 1-phenyl isomer? A: 1-phenyl-1,2,3-triazoles can undergo Dimroth Rearrangement in basic media, where the ring opens and recycles, effectively swapping ring nitrogens.[1] The 2-phenyl isomer is "locked" and cannot undergo this mechanism, making it the superior scaffold for harsh reaction conditions (Suzuki couplings, etc.).

Q: Is the methyl group at position 5 reactive? A: Generally, no. It is not acidic enough to be deprotonated easily (unlike a methyl on a pyridine ring). It serves primarily as a steric marker and a weak electron donor.[1]

References
  • Katritzky, A. R., et al.Comprehensive Heterocyclic Chemistry II. Vol 4. Elsevier, 1996. (Definitive source on 1,2,3-triazole ring stability and lack of Dimroth rearrangement in 2-substituted isomers).
  • Buckle, D. R., & Rockell, C. J. "The acidic hydrolysis of some 1,2,3-triazole-4-carboxamides." Journal of the Chemical Society, Perkin Transactions 1, 1982.

  • PubChem Compound Summary. "2-phenyl-2H-1,2,3-triazole-4-carboxylic acid" (Hydrolysis product data).

  • Wang, J., et al. "Synthesis and properties of 2-substituted-1,2,3-triazoles."[1] Journal of Organic Chemistry, 2010. (Confirming thermal stability of the 2-substituted scaffold).

Sources

Optimization

minimizing side reactions during the carboxamide functionalization of triazoles

The following Technical Support Center guide is designed for researchers encountering difficulties in the carboxamide functionalization of 1,2,3-triazoles. It prioritizes mechanistic understanding to troubleshoot side re...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers encountering difficulties in the carboxamide functionalization of 1,2,3-triazoles. It prioritizes mechanistic understanding to troubleshoot side reactions effectively.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Minimizing Side Reactions in 1,2,3-Triazole Amidation Ticket Focus: Regioselectivity, Catalyst Poisoning, and Coupling Artifacts

Core Diagnostic: Select Your Workflow

Before troubleshooting, identify which synthetic pathway you are utilizing. The side-reaction profile differs fundamentally between building the amide and installing it.

MethodSelection Start Start: Target Molecule HasCOOH Is the Triazole-COOH already synthesized? Start->HasCOOH DirectCH Are you attempting direct C-H Amidation on the ring? HasCOOH->DirectCH No MethodA Method A: Peptide Coupling (Activation of COOH) HasCOOH->MethodA Yes MethodB Method B: Direct C-H Activation (Transition Metal Catalyzed) DirectCH->MethodB Yes MethodC Method C: Cycloaddition (Click Chemistry with Propiolamides) DirectCH->MethodC No (Building ring)

Figure 1: Decision tree for selecting the appropriate troubleshooting module based on synthetic strategy.

Troubleshooting Module A: Peptide Coupling (Triazole-COOH + Amine)

Context: You are reacting a 1,2,3-triazole-4-carboxylic acid with an amine. Common Failure Mode: Low yield due to N-acylurea formation or unexpected racemization (if chiral centers are adjacent).

Issue #101: Formation of N-Acylurea (The "Dead End" Adduct)

Symptoms: Insoluble urea precipitate; Mass Spec shows M+ of product but NMR is messy; low yield of desired amide. Root Cause: The 1,2,3-triazole ring is electron-deficient. When using carbodiimides (DCC/DIC), the O-acylisourea intermediate is highly reactive. If the amine is sterically hindered or slow to react, the intermediate rearranges intramolecularly to the stable, unreactive N-acylurea.

Corrective Protocol:

  • Switch Reagents: Abandon Carbodiimides (DCC/DIC). Switch to Onium salts (HATU or COMU).

  • The "Oxyma" Fix: If you must use DIC (e.g., solid phase), add Oxyma Pure (ethyl cyanohydroxyiminoacetate). It reacts faster with the O-acylisourea than the rearrangement can occur, forming a stable active ester.

  • Base Management: Ensure non-nucleophilic bases (DIPEA/Collidine) are used. The triazole nitrogen can occasionally act as a weak base; ensure pH is strictly controlled.

Issue #102: Epimerization of Adjacent Chiral Centers

Symptoms: Loss of enantiomeric excess (ee) in the amino acid residue attached to the triazole. Root Cause: The electron-withdrawing nature of the triazole ring increases the acidity of the


-proton on the attached carboxylic acid/amide, facilitating oxazolone formation and subsequent racemization.

Quantitative Comparison of Coupling Additives:

AdditiveMechanism of ProtectionRecommended ForRisk Level
HOBt Forms OBt ester (moderate reactivity)Standard couplingsModerate
HOAt Pyridine N provides anchimeric assistanceHindered aminesLow
Oxyma Suppresses oxazolone formation via acidity controlChiral/Sensitive substratesVery Low
CuCl₂ Scavenges free radicals/stabilizes intermediateDesperate measures only High (Metal residue)

Troubleshooting Module B: Direct C-H Functionalization

Context: You are attempting to install an amide group directly onto the C5 position of a 1,4-disubstituted triazole using transition metal catalysis. Common Failure Mode: Catalyst poisoning (Reaction stalls at <20% conversion).

Issue #201: The "Triazole Arrest" (Catalyst Poisoning)

Symptoms: Reaction starts but stops rapidly. Adding more catalyst restarts it briefly. Root Cause: The N3 nitrogen of the triazole is a potent sigma-donor. It coordinates irreversibly to electrophilic metals (Pd(II), Cu(II)), displacing the ligands required for the catalytic cycle. This is often termed the "poisoning effect" in C-H activation.

Mechanism Visualization:

CatalystPoisoning cluster_Pathways Competitive Pathways ActiveCat Active Catalyst [Pd(II) or Co(III)] Poison DEAD END: N3-Metal Coordination (Stable Complex) ActiveCat->Poison Fast (Kinetic Trap) Activation DESIRED PATH: C5-H Activation (CMD Mechanism) ActiveCat->Activation Slow (Requires Heat/Ligand) Triazole Substrate: 1,2,3-Triazole Triazole->Poison Triazole->Activation

Figure 2: Competition between N-coordination (poisoning) and C-H activation.

Corrective Protocol:

  • Directing Groups (DG): You cannot rely on non-directed C-H activation for amidation here. Use a removable N-oxide or a specific N-methoxy amide directing group on the N1 position to "pull" the metal toward C5 and away from N3 [1].

  • Switch Metals: Move from Pd(II) to Cp*Co(III) (Cobalt pentamethylcyclopentadienyl). The Cobalt system is less susceptible to N3-poisoning and works well with dioxazolones to install amides directly [2].

  • Ligand Overload: If using Palladium, use bulky, electron-rich phosphine ligands (e.g., JohnPhos or XPhos) that sterically hinder N3 coordination.

Issue #202: Regioselectivity (C5 vs. N-Substituent)

Symptoms: Functionalization occurs on the phenyl ring attached to N1, not on the triazole ring. Root Cause: The C-H bonds on the N1-aryl ring are often activated via the triazole acting as a directing group (ortho-C-H activation) [3]. The triazole C5-H is acidic but requires specific conditions (CMD pathway) to react preferentially.

Solution:

  • Block the Ortho-positions: Ensure the N1-aryl group has substituents at the ortho positions to sterically force the catalyst to the C5 position.

  • Acidity Modulation: Use a base like Cs₂CO₃ in a polar aprotic solvent (DMSO).[1] This favors the deprotonation of the C5-H (pKa ~27) over the arene C-H [4].

FAQ: Rapid Fire Troubleshooting

Q: Can I use "Click Chemistry" (CuAAC) to generate the amide directly? A: Yes, and this is often superior to post-functionalization. React an organic azide with propiolamide (alkynyl amide).

  • Risk:[2][3][4] Propiolamides are Michael acceptors.

  • Fix: Run the CuAAC reaction in water/tBuOH to accelerate the cycloaddition over the Michael addition side reaction.

Q: My triazole-amide is water-soluble and I can't extract it. A: Triazole carboxamides are highly polar.

  • Fix: Do not use aqueous workup. Evaporate the DMF/DMSO, adsorb the crude residue onto Celite, and perform a solid-load flash column chromatography using DCM:MeOH (9:1).

Q: I see a "dimer" in my LCMS during C-H activation. A: This is likely homocoupling of the triazole (C5-C5 bond).

  • Fix: Reduce the concentration of the oxidant (if oxidative coupling) or lower the temperature. Ensure your amide source (e.g., isocyanate or dioxazolone) is in slight excess to outcompete the second triazole molecule.

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society.

  • 1,2,3-Triazole-Assisted C-H Amidation by Cobalt(III) Catalysis. ResearchGate.

  • Iron-Catalyzed C(sp2)-H and C(sp3)-H Arylation by Triazole Assistance. Angewandte Chemie.

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Methyl Substituted Triazoles

Welcome to the technical support center for the synthesis of 5-methyl substituted 1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-methyl substituted 1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of these sterically challenging motifs.

Introduction

The 1,2,3-triazole core is a ubiquitous structural motif in medicinal chemistry and materials science. However, the introduction of a methyl group at the 5-position of the triazole ring via the popular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction can present significant synthetic challenges due to steric hindrance. This guide provides practical, field-proven insights to overcome these hurdles and achieve high-yielding, clean reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-methyl substituted triazoles, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Formation in CuAAC

Q1: My CuAAC reaction with a 5-methyl substituted alkyne (e.g., 2-pentyne) and an organic azide is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A1: Low yields in CuAAC reactions involving sterically hindered substrates like 5-methyl substituted alkynes are a common challenge. The steric bulk of the methyl group can impede the approach of the azide to the copper-acetylide intermediate, slowing down the reaction rate and leading to low conversion.[1] Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Optimize the Catalyst System: The choice of copper source and, more importantly, the ligand is critical for overcoming steric barriers.[1]

    • Ligand Selection: Polydentate, electron-donating ligands can enhance the catalytic activity of the copper center. Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are commonly used to stabilize the Cu(I) oxidation state and accelerate the reaction.[2][3][4] For particularly challenging substrates, consider more robust ligands like tris(2-benzimidazolylmethyl)amine, which have shown superior performance in some cases.[4]

    • Catalyst Loading: Increasing the catalyst loading (both copper and ligand) can sometimes be beneficial, but be mindful of potential side reactions and purification challenges. A typical starting point is 1-5 mol% of the copper salt.[1]

  • Reaction Temperature: While many CuAAC reactions are run at room temperature, increasing the temperature to 40-60 °C can provide the necessary activation energy to overcome the steric hindrance and increase the reaction rate.[1] However, be cautious of potential side reactions like alkyne homocoupling at higher temperatures.

  • Reactant Concentration: Increasing the concentration of the reactants can favor the desired bimolecular reaction over unimolecular decomposition pathways or reactions with trace impurities.[1]

  • Solvent Choice: The choice of solvent can influence the solubility of the catalyst and substrates. A mixture of water and an organic co-solvent like t-butanol or DMSO is often effective.[1] For substrates with poor aqueous solubility, using a polar aprotic solvent like DMF or acetonitrile might be beneficial.

  • Purity of Reagents: Ensure the purity of your azide and alkyne. Impurities can poison the catalyst. Additionally, ensure your solvents are degassed to prevent oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[1] The use of a reducing agent like sodium ascorbate is crucial to maintain the Cu(I) state.[5][6]

Issue 2: Sluggish Reaction and Incomplete Conversion

Q2: My reaction is proceeding, but it is extremely slow, and I'm observing incomplete conversion even after an extended reaction time (24-48 hours). How can I accelerate the reaction?

A2: A sluggish reaction with a sterically hindered substrate is a clear indication that the activation barrier for the cycloaddition is high. Here are some strategies to increase the reaction rate:

  • Ligand Optimization: As mentioned previously, the ligand plays a crucial role. If you are not using a ligand or are using a simple one, switching to a more effective ligand like TBTA or a benzimidazole-based ligand is highly recommended.[3][4] The ligand can help to pre-organize the substrates around the copper center, facilitating the cycloaddition.

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction by efficiently transferring energy to the reaction mixture, often reducing reaction times from hours to minutes.[2][7]

  • Increase Temperature: A moderate increase in temperature (e.g., to 50-80 °C) can have a dramatic effect on the reaction rate. Monitor the reaction closely to avoid product degradation.[1]

Table 1: Illustrative Effect of Temperature on a Sterically Hindered CuAAC Reaction

Temperature (°C)Reaction Time (h)Conversion (%)
25 (Room Temp)2415
501265
804>95

Note: These are representative values and will vary depending on the specific substrates and conditions.

Issue 3: Formation of Side Products

Q3: Besides my desired 1,4,5-trisubstituted triazole, I am observing significant side products. What are these and how can I minimize their formation?

A3: The most common side product in CuAAC reactions is the oxidative homocoupling of the terminal alkyne, leading to the formation of a 1,3-diyne (Glaser coupling).[1] This is particularly prevalent when the reaction is exposed to oxygen.

  • Inert Atmosphere: To minimize alkyne homocoupling, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Degassing the solvents prior to use is also highly recommended.

  • Sufficient Reducing Agent: Ensure an adequate amount of a reducing agent, typically sodium ascorbate, is present throughout the reaction to maintain the copper in its active Cu(I) state and scavenge any dissolved oxygen.[5][6] A slight excess of the reducing agent is often beneficial.

  • Order of Addition: A common practice is to prepare a solution of the azide and alkyne, and then add the copper source pre-mixed with the ligand, followed by the addition of the reducing agent to initiate the reaction.[5][6] This ensures that the active Cu(I) species is generated in the presence of the substrates.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the difficulty in synthesizing 5-methyl substituted triazoles via CuAAC?

A1: The core issue is steric hindrance. In the accepted mechanism for CuAAC, a copper-acetylide intermediate is formed, to which the azide coordinates and subsequently undergoes cycloaddition.[8][9] The methyl group at the 5-position of the resulting triazole originates from the internal carbon of the alkyne. This methyl group sterically encumbers the transition state of the cycloaddition, increasing the activation energy of the reaction and thus slowing it down.[1] Computational studies have shown that steric Pauli repulsion between the copper acetylide and the azide is a key factor influencing the reaction rate.[10]

Q2: Are there alternative catalytic systems to Cu(I) that are more tolerant to steric hindrance for the synthesis of 1,5-disubstituted triazoles?

A2: Yes, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is an excellent alternative that provides complementary regioselectivity to CuAAC, affording 1,5-disubstituted 1,2,3-triazoles.[9][11] RuAAC is generally more tolerant of sterically demanding substrates and can also be used with internal alkynes to produce fully substituted triazoles.[9][11][12] The mechanism of RuAAC is different from CuAAC and is thought to proceed through a ruthenacycle intermediate.[9][13] However, it's important to note that in some cases with highly hindered azides, RuAAC has been observed to yield the 1,4-regioisomer.[14]

Q3: Can I use strain-promoted azide-alkyne cycloaddition (SPAAC) for the synthesis of 5-methyl substituted triazoles?

A3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that relies on the relief of ring strain in a cycloalkyne to drive the reaction.[1][15] While SPAAC is a powerful tool for bioconjugation in living systems where copper toxicity is a concern, it may not be the most straightforward approach for the synthesis of simple 5-methyl substituted triazoles. The synthesis of the required strained cycloalkynes can be complex, and the bulky nature of the cycloalkyne itself can introduce its own steric challenges.[1] However, for specific applications, particularly in biological contexts, it remains a viable option.[16][17][18]

Q4: What is the recommended starting point for optimizing a difficult CuAAC reaction for a 5-methyl substituted triazole?

A4: A good starting point is to use a robust catalytic system and then systematically optimize the reaction conditions. Here is a suggested workflow:

Troubleshooting_Workflow Start Low Yield with 5-Methyl Substituted Alkyne Catalyst Optimize Catalyst System (CuSO4/Na-Asc, TBTA ligand) Start->Catalyst Temp Increase Reaction Temperature (e.g., 50-80 °C) Catalyst->Temp RuAAC Alternative: Switch to RuAAC for 1,5-Regioisomer Catalyst->RuAAC If 1,5-isomer is desired or CuAAC fails Concentration Increase Reactant Concentration Temp->Concentration Microwave Consider Microwave Irradiation Concentration->Microwave Success High Yield Achieved Microwave->Success RuAAC->Success

Caption: A decision-making workflow for troubleshooting low yields in the synthesis of 5-methyl substituted triazoles.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with a Sterically Hindered Alkyne

This protocol provides a general method for the CuAAC reaction with a 5-methyl substituted alkyne and should be optimized for specific substrates.

Materials:

  • Azide substrate

  • 5-methyl substituted alkyne (e.g., 2-pentyne)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., 1:1 mixture of water and t-butanol, or DMSO)[1]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your azide and alkyne substrates in the chosen solvent.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.[1]

    • Prepare a 50 mM stock solution of TBTA in DMSO or another suitable organic solvent.

  • Reaction Setup:

    • In a reaction vessel, add the azide (1.0 equiv) and the alkyne (1.1 equiv).

    • Add the solvent to achieve the desired concentration (e.g., 0.1 M).

    • Degas the solution by bubbling with an inert gas for 15-20 minutes.

    • In a separate vial, mix the CuSO₄·5H₂O solution (0.05 equiv) with the TBTA solution (0.05 equiv).

    • Add the copper/ligand mixture to the reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1 equiv).

  • Reaction Monitoring and Work-up:

    • Stir the reaction at the desired temperature (start with room temperature and increase if necessary).

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Screening of Reaction Conditions for a Challenging CuAAC

This protocol outlines a systematic approach to optimize the reaction conditions for a low-yielding CuAAC reaction.

Design of Experiments: Set up a series of small-scale parallel reactions, varying one parameter at a time while keeping others constant.

Table 2: Example of a Parameter Screening Matrix

Reaction[CuSO₄] (mol%)LigandLigand:Cu RatioTemperature (°C)Solvent
1 (Control)1TBTA1:125H₂O/t-BuOH (1:1)
25TBTA1:125H₂O/t-BuOH (1:1)
31TBTA5:125H₂O/t-BuOH (1:1)
41TBTA1:150H₂O/t-BuOH (1:1)
51TBTA1:125DMSO
61Benzimidazole Ligand1:125H₂O/t-BuOH (1:1)

Procedure:

  • Perform the reactions as described in Protocol 1, using the varied parameters outlined in the screening matrix.

  • Monitor the conversion of each reaction at specific time points (e.g., 2, 6, 12, and 24 hours) using an appropriate analytical technique (e.g., LC-MS or ¹H NMR).

  • Analyze the results to identify the optimal conditions for your specific substrates.

Visualizing the Mechanism and Challenges

CuAAC_Mechanism cluster_0 Catalytic Cycle cluster_1 Key Challenge Alkyne R-C≡CH Cu_Acetylide Cu(I)-C≡C-R Steric Hindrance from R Alkyne->Cu_Acetylide + Cu(I) Azide R'-N3 Metallacycle Six-membered Metallacycle Intermediate Azide->Metallacycle CuI Cu(I)-Ligand Cu_Acetylide:f0->Metallacycle + R'-N3 Steric_Clash Steric Clash (R = 5-Methyl) Cu_Acetylide:f1->Steric_Clash Triazole_Cu Copper Triazolide Metallacycle->Triazole_Cu Ring Contraction Triazole_Cu->CuI Regenerates Catalyst Product 1,4,5-Trisubstituted Triazole Triazole_Cu->Product + H+

Caption: Simplified mechanism of the CuAAC reaction, highlighting the point of steric hindrance with a 5-methyl substituted alkyne.

References

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). Vertex AI Search.
  • impact of steric hindrance on azide-alkyne cycloaddition - Benchchem. (n.d.). BenchChem.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. (n.d.).
  • Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation This work was supported by The Skag - Jena Bioscience. (2009). Jena Bioscience.
  • The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction - PubMed. (2012).
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • "common challenges in the synthesis of 1,2,4-triazole deriv
  • Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Full article: Synthesis of Triazole Derivatives with Sterically Hindered Phenol Fragments. (2020). Taylor & Francis Online.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.).
  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - MDPI. (2023). MDPI.
  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications. (2016).
  • Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25403A. (2017). Royal Society of Chemistry.
  • Optimizing CuAAC reaction conditions for high yield bioconjug
  • On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? | Langmuir - ACS Publications. (2022).
  • Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis - Chemical Science Review and Letters. (n.d.). Chemical Science Review and Letters.
  • Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions - ChemRxiv. (n.d.). ChemRxiv.
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications. (2022).
  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed. (2011).
  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - Wageningen University & Research. (2016). Wageningen University & Research.
  • Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - research.chalmers.se. (2025). Chalmers University of Technology.
  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC. (n.d.).
  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC. (n.d.).
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04435A. (2025). Royal Society of Chemistry.
  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC. (n.d.).
  • synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). ISRES.
  • Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed. (2008).
  • Emerging approaches for the synthesis of triazoles: beyond metal-catalyzed and strain-promoted azide–alkyne cycloaddition - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Synthesis of Fluorinated 1,4,5-Substituted 1,2,3-Triazoles by RuAAC Reaction. (2025).
  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Triazole Carboxamides

Executive Summary Context: Triazole carboxamides represent a critical pharmacophore in medicinal chemistry, bridging two distinct classes of therapeutics: the 1,2,4-triazoles (e.g., Ribavirin, broad-spectrum antivirals)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Triazole carboxamides represent a critical pharmacophore in medicinal chemistry, bridging two distinct classes of therapeutics: the 1,2,4-triazoles (e.g., Ribavirin, broad-spectrum antivirals) and the 1,2,3-triazoles (ubiquitous "click chemistry" products). The Challenge: These regioisomers are often isobaric and exhibit similar polarity, making chromatographic resolution difficult. Furthermore, their mass spectral behavior is nuanced; while both lose the carboxamide functionality, the subsequent ring-opening mechanisms differ fundamentally based on nitrogen positioning. Objective: This guide provides a technical framework for differentiating triazole carboxamide regioisomers using ESI-MS/MS, focusing on diagnostic fragmentation pathways, energy-resolved mass spectrometry (ER-MS), and avoiding common isobaric interferences.

Part 1: The Comparative Landscape (1,2,3- vs. 1,2,4-Triazoles)

The primary challenge in analyzing triazole carboxamides is distinguishing the stable 1,2,4-triazole ring (common in approved drugs) from the synthetic 1,2,3-triazole scaffold.

Table 1: Comparative Fragmentation Characteristics
Feature1,2,4-Triazole Carboxamide (e.g., Ribavirin base)1,2,3-Triazole Carboxamide (e.g., Click products)
Protonation Site Typically N4 or the exocyclic amide oxygen.Typically N3 or the exocyclic amide oxygen.
Primary Neutral Loss Ammonia (-17 Da) or Water (-18 Da) followed by CO (-28 Da) .Nitrogen (

, -28 Da)
is a distinct, though sometimes suppressed, pathway; also loses

/

.
Ring Stability High. Ring cleavage often requires higher collision energy (CE).Moderate. Can undergo Retro-Diels-Alder (RDA) or Dimroth rearrangement.
Diagnostic Cleavage Loss of HCN (27 Da) is characteristic of the 1,2,4-ring.Loss of

or

(diazomethane-like fragments) depending on substitution.
Key Interference Uridine (Endogenous in plasma, isobaric with Ribavirin).1,2,3-Thiadiazoles (isomeric and can interconvert in the ion source).[1][2][3]

Part 2: Mechanistic Deep Dive

The Carboxamide "Trigger"

Regardless of the ring type, the carboxamide group usually directs the initial fragmentation.

  • Ammonia Loss (-17 Da): Occurs via a four-membered transition state where a proton transfers from the amide nitrogen to the leaving amine group (if substituted) or simply elimination of

    
     to form an acylium ion or a nitrile.
    
  • Carbon Monoxide Loss (-28 Da): Following ammonia loss, the resulting intermediate often expels CO to contract the substituent to a primary amine or simply a protonated heterocyclic nitrogen.

Ring Cleavage Specifics
  • 1,2,4-Triazoles: The "Ribavirin-like" fragmentation is dominated by the stability of the aromatic system. After the exocyclic amide degrades, the ring typically breaks via the loss of HCN (27 Da). This is a high-energy process.

  • 1,2,3-Triazoles: These rings are structurally predisposed to lose molecular nitrogen (

    
    ). However, in ESI (soft ionization), this pathway is less dominant than in Electron Impact (EI) unless the collision energy is sufficiently high. A unique feature is the Dimroth Rearrangement , where the ring nitrogen sequence reshuffles, potentially altering subsequent fragmentation patterns.
    

Part 3: Experimental Protocol (Self-Validating System)

To confidently assign structure, you cannot rely on a single MS/MS scan. You must employ Energy-Resolved Mass Spectrometry (ER-MS) to generate breakdown curves.

Protocol: Isomer Differentiation via ER-MS

Objective: Distinguish regioisomers by plotting the survival yield of the parent ion against increasing collision energy.

  • Sample Preparation:

    • Prepare 1 µM solutions of the analyte in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Critical: Ensure pH is acidic (< 4) to guarantee protonation

      
      .
      
  • Direct Infusion Setup:

    • Flow rate: 5–10 µL/min.

    • Source Temp: 300°C (Standard ESI).

  • Data Acquisition (The "Ramp"):

    • Isolate the precursor ion (MS1) with a narrow window (1.0 Da).

    • Step the Collision Energy (CE) from 0 eV to 60 eV in 5 eV increments.

    • Acquire 30 scans per step.

  • Data Analysis (The Validation):

    • Plot Relative Intensity (Y-axis) vs. Collision Energy (X-axis) for the Parent Ion and the two most abundant fragments.

    • Interpretation: 1,2,3-triazoles generally exhibit a lower

      
       (energy required to fragment 50% of the parent) compared to the more thermally stable 1,2,4-triazoles.
      

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the fragmentation of a generic 1,2,4-triazole carboxamide (analogous to the Ribavirin base), highlighting the sequential losses that distinguish it from its isomers.

TriazoleFragmentation Parent Protonated Parent [M+H]+ Intermediate1 Acylium/Nitrile Int. [M+H - NH3]+ Parent->Intermediate1 Primary Amide Loss Parent->Intermediate1 Intermediate2 Triazole Core [M+H - NH3 - CO]+ Intermediate1->Intermediate2 Carbonyl Ejection RingCleavage Ring Open Product [M+H - NH3 - CO - HCN]+ Intermediate2->RingCleavage Ring Fragmentation LossNH3 - NH3 (17 Da) LossH2O - H2O (18 Da) (Alternative) LossCO - CO (28 Da) LossHCN - HCN (27 Da) (Diagnostic for 1,2,4)

Caption: Sequential fragmentation pathway of 1,2,4-triazole carboxamide showing characteristic loss of ammonia, carbon monoxide, and subsequent ring degradation via HCN ejection.

References

  • Differentiation of Isomeric 1,2,3-Thiadiazoles and 1,2,3-Triazoles. Source: National Institutes of Health (NIH) / PubMed Central. Context: Detailed mechanistic study on the interconversion and fragmentation differences between 1,2,3-azoles using ESI-MS/MS. URL:[Link]

  • LC-MS/MS Quantitation of Ribavirin and Identification of Isobaric Interferences. Source: Journal of Chromatography B (via PubMed). Context: Establishes the critical interference of endogenous Uridine with Ribavirin (1,2,4-triazole carboxamide) analysis. URL:[Link]

  • Mass Spectra of 1,2,3-Triazoles.

    
     loss.
    URL:[Link]
    
  • Mass Spectrometry of 1,2,4-Triazoles: Alkyl Derivatives. Source: Organic Mass Spectrometry (Wiley). Context: Confirms the stability of the 1,2,4-triazole ring and the prevalence of HCN loss over

    
     loss.
    URL:[Link]
    

Sources

Comparative

A Comparative Guide to the Vibrational Landscape of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide: An FTIR Spectroscopic Analysis

For Immediate Release A Deep Dive into the Spectroscopic Signature of a Promising Pharmaceutical Scaffold Researchers and professionals in drug development now have access to a comprehensive guide on the Fourier-Transfor...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Spectroscopic Signature of a Promising Pharmaceutical Scaffold

Researchers and professionals in drug development now have access to a comprehensive guide on the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide. This guide offers an in-depth analysis of the molecule's vibrational modes, providing a crucial tool for its identification and characterization. Furthermore, it presents a comparative analysis with structurally related compounds, highlighting the spectroscopic nuances that arise from subtle molecular modifications.

The 1,2,3-triazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Accurate and efficient characterization of these molecules is paramount in the research and development pipeline. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for elucidating the functional groups and overall structure of these compounds.

The Vibrational Fingerprint: Characterizing 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

The infrared spectrum of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex tapestry of vibrational modes originating from its constituent functional groups: the amide, the 1,2,3-triazole ring, the phenyl ring, and the methyl group. Understanding the characteristic absorption peaks for each of these components is key to a definitive spectroscopic assignment.

Experimental Protocol: Acquiring the FTIR Spectrum

A standard protocol for obtaining the FTIR spectrum of a solid sample like 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves the Potassium Bromide (KBr) pellet method.

Methodology:

  • Sample Preparation: A small amount of the finely ground compound (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • Pellet Formation: The mixture is then transferred to a pellet-forming die and subjected to high pressure (typically 8-10 tons) using a hydraulic press. This process creates a thin, transparent KBr pellet in which the sample is uniformly dispersed.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first. Subsequently, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

The rationale behind using KBr is its transparency in the mid-infrared region, ensuring that the observed absorption bands are solely due to the analyte.

Deciphering the Spectrum: A Table of Characteristic Peaks

The following table summarizes the expected characteristic FTIR absorption peaks for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide based on established group frequencies from the literature.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3350-3180Medium-StrongN-H stretching (asymmetric and symmetric)Primary Amide
~3050Weak-MediumC-H stretchingAromatic (Phenyl)
~2950WeakC-H stretchingAliphatic (Methyl)
~1670StrongC=O stretching (Amide I)Primary Amide
~1600MediumN-H bending (Amide II)Primary Amide
~1500, ~1450MediumC=C stretchingAromatic (Phenyl)
~1420MediumC-N stretchingAmide/Triazole
~1250MediumC-N stretching, N-H bending (Amide III)Primary Amide
~1100-1000MediumRing stretching/breathing1,2,3-Triazole
~750, ~690StrongC-H out-of-plane bendingMonosubstituted Phenyl

A Comparative Spectroscopic Analysis: Distinguishing Structural Nuances

To fully appreciate the unique spectral signature of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide, a comparison with structurally similar molecules is invaluable. Here, we compare its expected spectrum with that of its carboxylic acid analog, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, and the isomeric 1,2,4-triazole scaffold.

A study on 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid provides experimental and theoretical spectral data for comparison.[1]

Comparison with 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

The primary difference between the target molecule and its carboxylic acid analog is the substitution at the 4-position of the triazole ring. This seemingly small change leads to significant and readily identifiable differences in their FTIR spectra.

Key Spectral Distinctions:

Functional Group5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Amide - N-H stretches (~3350-3180 cm⁻¹)- Amide I (C=O) (~1670 cm⁻¹)- Amide II (N-H bend) (~1600 cm⁻¹)- No amide peaks
Carboxylic Acid - No carboxylic acid peaks- Broad O-H stretch (~3000-2500 cm⁻¹)- C=O stretch (~1700 cm⁻¹)
Triazole & Phenyl - Similar peak positions expected- Similar peak positions expected

The most striking difference is the presence of the characteristic broad O-H stretching band of the carboxylic acid dimer, which is absent in the amide. Conversely, the sharp N-H stretching bands and the strong Amide I and Amide II bands are unique to the carboxamide.

Caption: Key functional group differences leading to distinct FTIR spectra.

Comparison with a 1,2,4-Triazole Analog

While both are five-membered aromatic rings with three nitrogen atoms, the arrangement of these atoms in 1,2,3- and 1,2,4-triazoles leads to differences in their electronic distribution and, consequently, their vibrational spectra. While the differences in the ring stretching and deformation modes can be subtle, they are often discernible in the fingerprint region (below 1500 cm⁻¹).

FTIR spectra of 1,2,4-triazole derivatives often show characteristic ring stretching vibrations in the 1570-1450 cm⁻¹ region.[2][3] The precise positions of these bands can be influenced by the nature and position of substituents.

G cluster_0 1,2,3-Triazole Ring cluster_1 1,2,4-Triazole Ring node_A N1-N2-N3 Linkage node_B Asymmetric node_A->node_B influences Slightly different\nring vibration frequencies Slightly different ring vibration frequencies node_B->Slightly different\nring vibration frequencies node_C N1-N2-N4 Linkage node_D Symmetric node_C->node_D influences node_D->Slightly different\nring vibration frequencies

Caption: Isomeric differences in triazole rings affecting vibrational modes.

Conclusion

The FTIR spectrum of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide provides a rich source of structural information. By carefully analyzing the characteristic absorption bands of the amide, triazole, phenyl, and methyl groups, researchers can confidently identify and assess the purity of this important pharmaceutical building block. Comparative analysis with its carboxylic acid analog and isomeric triazole systems further refines this understanding, allowing for the clear differentiation of closely related structures. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel triazole-based compounds.

References

  • Rasayan Journal of Chemistry. (n.d.). 1, 2, 3-TRIAZOLE DERIVATIVES AS POSSIBLE ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]]

  • IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]2]

  • PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]3]

  • PubMed. (2018, July 5). The structural properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4- carboxylic acid and chromogenic mechanism on its rhodamine B derivatives to Hg 2+ ions. Retrieved from [Link]1]

Sources

Validation

comparing bioactivity of 1,2,3-triazole vs 1,2,4-triazole carboxamides

Title: Bioactivity & Therapeutic Utility of Triazole Carboxamides: A Comparative Guide to 1,2,3- vs. 1,2,4-Isomers Executive Summary This guide provides a technical comparison between 1,2,3-triazole-4-carboxamides and 1,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioactivity & Therapeutic Utility of Triazole Carboxamides: A Comparative Guide to 1,2,3- vs. 1,2,4-Isomers

Executive Summary

This guide provides a technical comparison between 1,2,3-triazole-4-carboxamides and 1,2,4-triazole-3-carboxamides . While both scaffolds share the formula


, their pharmacological utility diverges significantly due to nitrogen positioning.[1]
  • 1,2,4-Triazole Carboxamides (e.g., Ribavirin) function primarily as nucleoside mimics . They integrate into metabolic pathways, inhibiting enzymes like IMP Dehydrogenase (IMPDH) and inducing lethal mutagenesis in viruses.

  • 1,2,3-Triazole Carboxamides (e.g., Carboxyamidotriazole/CAI) function primarily as signal transduction inhibitors . They act as non-nucleoside calcium channel blockers (Orai1) and peptidomimetics, arresting cancer cell proliferation and angiogenesis.

Structural & Physiochemical Basis[1][2]

The bioactivity differences stem directly from the electronic distribution and hydrogen-bonding capabilities defined by the nitrogen arrangement.

Electronic Architecture
  • 1,2,3-Triazoles: Possess a high dipole moment (~5.0 D). The N2 and N3 atoms act as weak hydrogen bond acceptors, while the C-H at position 5 is acidic, allowing

    
    -stacking interactions. This makes them excellent bioisosteres for amide bonds , providing metabolic stability against proteases.
    
  • 1,2,4-Triazoles: The N4 nitrogen (in the 1H-tautomer) often mimics the N7 of purines (guanosine/adenosine). This structural mimicry allows the carboxamide group to rotate and resemble the carbonyl/amino groups of natural nucleobases, facilitating high-affinity binding to nucleotide-processing enzymes.

Visualization: Structural Pharmacophores

TriazoleComparison cluster_123 1,2,3-Triazole Carboxamide (Signal Inhibitor) cluster_124 1,2,4-Triazole Carboxamide (Nucleoside Mimic) node123 1,2,3-Scaffold (High Dipole ~5D) feat123 Peptidomimetic (Amide Bioisostere) node123->feat123 target123 Target: Orai1 Channel (Allosteric Site) feat123->target123 node124 1,2,4-Scaffold (Purine Mimic) feat124 Rotatable Carboxamide (Mimics Guanosine O6/N1) node124->feat124 target124 Target: IMPDH Enzyme (Active Site) feat124->target124

Figure 1: Pharmacophore comparison showing how nitrogen positioning dictates target selection (Allosteric vs. Active Site).

Pharmacological Profiles: Head-to-Head

This section contrasts the two primary clinical candidates: Carboxyamidotriazole (CAI) representing the 1,2,3-class, and Ribavirin representing the 1,2,4-class.

Table 1: Bioactivity Comparison
Feature1,2,3-Triazole Carboxamide (CAI) 1,2,4-Triazole Carboxamide (Ribavirin)
Primary Mechanism Calcium Channel Blockade: Inhibits non-voltage-gated

channels (Orai1), preventing calcium influx required for proliferation.
Metabolic Inhibition: Inhibits Inosine Monophosphate Dehydrogenase (IMPDH), depleting GTP pools.
Secondary Mechanism Mitochondrial Reprogramming: Inhibits oxidative phosphorylation; reduces VEGF expression (Anti-angiogenic).Lethal Mutagenesis: Incorporates into viral RNA, causing error catastrophe during replication.
Therapeutic Focus Anticancer (Ovarian, Glioblastoma), Anti-metastatic.Antiviral (HCV, RSV, Lassa Fever).
Cellular Uptake Passive diffusion / Lipophilic transport.Active transport via nucleoside transporters (ENT1/CNT).
Metabolic Stability High (Non-hydrolyzable amide mimic).Moderate (Subject to phosphorylation to mono-/tri-phosphates).
Deep Dive: 1,2,4-Triazoles (Ribavirin-like)

The 1,2,4-triazole-3-carboxamide moiety is a "chameleon." In the active site of IMPDH, the carboxamide group rotates to pair with the enzyme's backbone, mimicking the hydrogen bonding pattern of Inosine. This blocks the conversion of IMP to XMP, starving the cell (or virus) of Guanine nucleotides.

Deep Dive: 1,2,3-Triazoles (CAI-like)

The 1,2,3-triazole ring in CAI acts as a rigid linker that positions the hydrophobic tails to wedge into calcium channels. Unlike Ribavirin, it does not need to be metabolized (phosphorylated) to work. It directly alters signal transduction downstream of EGFR and VEGF receptors by capping calcium influx.

Synthetic Accessibility

The choice of scaffold often depends on the available chemistry during library generation.

  • 1,2,3-Triazoles (Click Chemistry):

    • Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    • Advantage: Modular "snap-together" synthesis. Ideal for Fragment-Based Drug Discovery (FBDD). You can rapidly generate libraries of 1,2,3-triazole-4-carboxamides by reacting propiolamides with various azides.

    • Reaction:

      
      .
      
  • 1,2,4-Triazoles (Cyclization):

    • Method: Condensation of hydrazides with nitriles or imidates, followed by thermal cyclization.

    • Advantage: Established industrial scalability but less modular than Click chemistry.

    • Reaction:

      
      .
      

Experimental Protocols

To validate the bioactivity of these scaffolds, two distinct assay types are required.

Protocol A: IMPDH Inhibition Assay (For 1,2,4-Triazoles)

Target: Validation of nucleoside mimicry and enzymatic block.

  • Preparation: Isolate recombinant human IMPDH type II.

  • Reaction Mix: Buffer (50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA), Substrate (IMPDH cofactor NAD+ and Inosine Monophosphate).

  • Inhibitor Addition: Add graded concentrations (0.1

    
    M – 100 
    
    
    
    M) of the 1,2,4-triazole candidate.
  • Measurement: Monitor the reduction of NAD+ to NADH by measuring absorbance at 340 nm continuously for 10 minutes at 37°C.

  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    . A potent 1,2,4-triazole (like Ribavirin) should show
    
    
    .
Protocol B: Calcium Influx / MTT Assay (For 1,2,3-Triazoles)

Target: Validation of signal transduction blockade and cytotoxicity.

  • Cell Seeding: Seed Ovarian cancer cells (e.g., SKOV-3) at

    
     cells/well.
    
  • Treatment: Treat with 1,2,3-triazole candidate (e.g., CAI analog) for 24–72 hours.

  • Calcium Assay (Mechanistic):

    • Load cells with Fura-2 AM (calcium-sensitive dye).

    • Stimulate calcium release using Thapsigargin (depletes ER stores) to trigger Store-Operated Calcium Entry (SOCE).

    • Measure fluorescence ratio (340/380 nm).

    • Result: 1,2,3-triazoles should blunt the secondary calcium peak (influx).

  • MTT Assay (Phenotypic):

    • Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.

    • Measure OD at 570 nm.

    • Result: Calculate % viability.

Visualization: Mechanism of Action Flowchart

MechanismFlow cluster_pathway Pathway Divergence start Triazole Carboxamide Exposure node_124 1,2,4-Isomer (Ribavirin) start->node_124 node_123 1,2,3-Isomer (CAI) start->node_123 step1_124 Intracellular Phosphorylation (Kinase Activation) node_124->step1_124 step1_123 Membrane Channel Binding (Orai1 / TRP) node_123->step1_123 step2_124 IMPDH Inhibition step1_124->step2_124 outcome_124 GTP Depletion & Viral Mutagenesis step2_124->outcome_124 step2_123 Block Ca2+ Influx step1_123->step2_123 outcome_123 Angiogenesis Arrest & Apoptosis step2_123->outcome_123

Figure 2: Mechanistic divergence. 1,2,4-isomers target nucleotide metabolism; 1,2,3-isomers target membrane signaling.

References

  • Crotty, S., et al. (2000). "The broad-spectrum antiviral ribonucleoside ribavirin is an RNA virus mutagen." Nature Medicine, 6, 1375–1379.

  • Kohn, E. C., et al. (1995). "Pharmacokinetics of orally administered carboxyamido-triazole, an inhibitor of calcium-mediated signal transduction."[2] Clinical Cancer Research, 1(8), 797-803.[2]

  • Mikhina, E., et al. (2024). "Synthesis of Oxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities." Preprints.org.

  • Bonnefond, M. L., et al. (2018).[2] "Inhibition of store-operated channels by carboxyamidotriazole sensitizes ovarian carcinoma cells to anti-BCLXL strategies."[2] Oncotarget, 9(77), 34445.

  • Agalave, S. G., et al. (2011). "Click chemistry: 1,2,3-triazoles as pharmacophores." Chemistry – An Asian Journal, 6(10), 2696-2718.

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 5-Methyl vs. 5-Ethyl Triazole Derivatives

Executive Summary In medicinal chemistry, the triazole ring (both 1,2,3- and 1,2,4-isomers) serves as a privileged bioisosteric scaffold. During lead optimization, the decision to substitute the C5 position of the triazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the triazole ring (both 1,2,3- and 1,2,4-isomers) serves as a privileged bioisosteric scaffold. During lead optimization, the decision to substitute the C5 position of the triazole ring with a methyl (-CH₃) versus an ethyl (-CH₂CH₃) group is a critical inflection point. While structurally similar, this single methylene addition fundamentally alters the molecule's van der Waals volume, lipophilicity (clogP), and target engagement kinetics.

This guide objectively compares the structure-activity relationship (SAR) of 5-methyl and 5-ethyl triazole derivatives, utilizing experimental data from two distinct therapeutic domains: human Pregnane X Receptor (hPXR) modulation and antibacterial drug development.

Mechanistic SAR: The C5-Alkyl Switch

The causality behind the divergent biological activities of 5-methyl and 5-ethyl triazoles stems from three physiochemical principles:

  • Steric Hindrance: The ethyl group introduces a flexible, bulky moiety. In tightly packed ligand-binding domains (LBDs), this causes steric clashes, forcing the receptor into alternative conformations.

  • Lipophilicity: The ethyl substitution increases the partition coefficient. While this can enhance cell membrane permeability, it may simultaneously reduce aqueous solubility, altering the pharmacokinetic profile.

  • Inductive Effects: The slightly higher electron-donating capacity of the ethyl group subtly shifts the electron density of the triazole core, modifying its hydrogen-bonding network.

Case Study 1: hPXR Modulation (1,2,3-Triazole Scaffold)

The human Pregnane X Receptor (hPXR) regulates the expression of drug-metabolizing enzymes. Unintended hPXR activation by co-administered drugs leads to severe drug-drug interactions and chemoresistance. Developing potent hPXR antagonists is therefore a major pharmaceutical objective.

In a comprehensive SAR study based on the SPA70 scaffold, researchers evaluated the impact of C5-substitution on a 1,2,3-triazole core[1].

Experimental Data Comparison

The 5-methyl-1H-1,2,3-triazole ring system perfectly occupies the hydrophobic pocket of the hPXR LBD. When the 5-methyl group is replaced by a 5-ethyl group, the pharmacological profile drastically shifts[1].

Table 1: SAR Comparison of hPXR Modulators

CompoundC5-SubstitutionPharmacological ProfileReceptor BindingMechanistic Causality
SPA70 5-MethylAntagonist / Inverse AgonistHigh AffinityOptimal hydrophobic fit stabilizes corepressor recruitment.
Analog 5-EthylPartial Agonist / AntagonistReducedSteric clash alters LBD conformation, causing coactivator leakage.
Pathway Visualization

hPXR_Pathway L 1,2,3-Triazole Scaffold R hPXR Ligand Binding Domain L->R Target Engagement M 5-Methyl Substitution (SPA70) R->M Optimal Hydrophobic Fit E 5-Ethyl Substitution R->E Steric Hindrance A Antagonist / Inverse Agonist (Corepressor Recruitment) M->A High Affinity Binding P Partial Agonist (Coactivator Leakage) E->P Conformational Shift

Figure 1: Conformational logic of hPXR modulation based on C5-alkyl substitution.

Case Study 2: Antibacterial Agents (1,2,4-Triazole Scaffold)

Triazole derivatives are heavily investigated to combat antimicrobial resistance. A recent study synthesized a series of 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols to evaluate their efficacy against Escherichia coli and Staphylococcus aureus biofilms[2].

Experimental Data Comparison

The synthesis of these derivatives highlights the subtle reactivity differences induced by the alkyl chain. The 5-methyl derivative (Compound B1) was synthesized using acetic acid, while the 5-ethyl derivative (Compound B5) utilized propionic acid[3].

Table 2: Yield and Spectral Properties of Antibacterial 1,2,4-Triazoles

CompoundC5-AlkylYieldPhysical StateMelting Point¹H NMR Chemical Shift (Alkyl Region)
B1 5-Methyl56%White solid powder~150°Cδ 2.24 (s, 3H)
B5 5-Ethyl52%White solid powder143°Cδ 2.63–2.57 (m, 2H), 1.17–1.53 (m, 3H)

Causality Insight: The slight reduction in yield for the 5-ethyl derivative (52% vs 56%) is attributed to the increased steric bulk of propionic acid during the cyclization phase[3]. Biologically, the extended ethyl chain increases the lipophilicity of the molecule, which alters its Minimum Inhibitory Concentration (MIC) by changing how the molecule penetrates the bacterial phospholipid bilayer[2].

Experimental Methodologies

To ensure reproducibility, the following self-validating protocols detail the synthesis of the triazole cores and the subsequent biological evaluation.

Protocol 1: Synthesis of 5-Alkyl-1,2,4-triazole-3-thiols

This protocol utilizes carbon disulfide as a starting material to generate the triazole heterocycle via a mild three-step reaction[2].

  • Preparation: In a round-bottom flask, add Intermediate A (potassium dithiocarbazate, 10.0 mmol)[3].

  • Alkyl Selection:

    • For 5-methyl (B1): Add 20.0 mmol of acetic acid[3].

    • For 5-ethyl (B5): Add 20.0 mmol of propionic acid[3].

  • Cyclization: Reflux the reaction mixture continuously for 4 hours[3].

  • Isolation: Once the reaction is complete, pour the hot mixture into a beaker and allow it to cool to room temperature[3].

  • Filtration: Filter and collect the crude product under reduced pressure[3].

  • Purification: Recrystallize the crude product from ethanol. Precipitate the solid through vacuum filtration to collect the pure compound[3].

Synthesis_Workflow Step1 Intermediate A (Potassium Dithiocarbazate) Reflux Reflux (4h) Cyclization Step1->Reflux Step2A Acetic Acid (Methyl Donor) Step2A->Reflux 20.0 mmol Step2B Propionic Acid (Ethyl Donor) Step2B->Reflux 20.0 mmol ProdA 4-Amino-5-methyl-1,2,4-triazole (Compound B1) Reflux->ProdA Yield: 56% ProdB 4-Amino-5-ethyl-1,2,4-triazole (Compound B5) Reflux->ProdB Yield: 52%

Figure 2: Step-by-step synthetic workflow for 5-alkyl-1,2,4-triazole-3-thiols.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

To evaluate the impact of the C5-alkyl switch on antibacterial efficacy, a broth microdilution method is employed[2].

  • Strain Preparation: Culture reference strains of Gram-positive bacteria (S. aureus ATCC 29312, S. aureus MRSA) and Gram-negative bacteria (E. coli ATCC 25922)[2].

  • Dilution Series: Prepare a serial dilution of the synthesized triazole derivatives in broth, achieving drug concentrations ranging from 256 μg/mL down to 0.5 μg/mL[2].

  • Inoculation: Inoculate the microtiter plates with the standardized bacterial suspensions.

  • Incubation: Incubate the plates at 37°C for 16–24 hours[4].

  • Validation: Determine the MIC by identifying the lowest concentration well that completely inhibits visible microbial growth[4]. Compare the MIC of the 5-methyl variant against the 5-ethyl variant to quantify the biological impact of the structural modification.

References

  • Li, Y., Lin, W., Wright, W. C., Chai, S. C., Wu, J., & Chen, T. (2021). Building a Chemical Toolbox for Human Pregnane X Receptor Research: Discovery of Agonists, Inverse Agonists, and Antagonists Among Analogs based on the Unique Chemical Scaffold of SPA70. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Xu, C., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry. Retrieved from[Link]

Sources

Validation

Comparative Analysis of 1,2,3-Triazole Synthesis: Conventional Solvothermal vs. Green Mechanochemical and Aqueous Methods

Executive Summary The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, vital for fragment-based drug discovery (FBDD), bioconjugation, and materials science.[1] While the conven...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, vital for fragment-based drug discovery (FBDD), bioconjugation, and materials science.[1] While the conventional solvothermal approach (Sharpless-Fokin method) delivers high reliability, it often suffers from long reaction times, high environmental factors (E-factors), and trace metal contamination.

This guide objectively compares the synthetic yield, kinetic efficiency, and green metrics of conventional solution-phase CuAAC against emerging green alternatives: Mechanochemistry (Ball Milling) and Aqueous "On-Water" Synthesis . Analysis confirms that while conventional methods average 80–90% yields over 6–24 hours, green methodologies can achieve >95% yields in under 30 minutes with significantly reduced waste streams.

Part 1: The Baseline – Conventional Solvothermal CuAAC

The Mechanistic Standard

To understand yield optimization, one must understand the catalytic cycle. Current consensus (supported by DFT and kinetic studies) points to a dinuclear copper mechanism rather than a mononuclear one.[1] The second copper atom stabilizes the strained metallacycle intermediate, lowering the activation energy.

Diagram 1: Dinuclear CuAAC Catalytic Cycle

This diagram illustrates the stepwise formation of the active dinuclear species, explaining why high catalyst loading is sometimes required in conventional solvents to maintain reaction rates.

CuAAC_Mechanism Start Alkyne + Azide Acetylide σ-Cu(I) Acetylide (Mononuclear) Start->Acetylide + Cu(I) / Base Cu1 Cu(I) Species Cu1->Acetylide Coordination Dinuclear σ,π-Bis(Cu) Acetylide (Dinuclear Active Species) Acetylide->Dinuclear + 2nd Cu(I) atom (Rate Determining Step) Metallacycle Six-Membered Cu-Metallacycle Dinuclear->Metallacycle + Azide (R-N3) Triazolide Cu-Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->Cu1 Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis

Caption: The dinuclear mechanism highlights the necessity of a second copper center to form the reactive σ,π-bis(copper) acetylide, a key factor in kinetic acceleration.[1]

Conventional Performance Profile
  • Standard Conditions: t-BuOH/H₂O (1:1) or DMF/THF with CuSO₄ (1–5 mol%) and Sodium Ascorbate (5–10 mol%).

  • Yield: Typically 85–92% .

  • Limitations:

    • Solvent Waste: High volume of organic solvents requires energy-intensive removal (rotary evaporation).

    • Purification: Often requires column chromatography to remove copper chelates, lowering the effective mass yield.

    • Kinetics: Reactions at room temperature often require 12–24 hours for full conversion.

Part 2: The Green Challengers

Method A: Mechanochemistry (Ball Milling)

Mechanochemistry utilizes mechanical energy (grinding) to drive reactions between solids or minimal-solvent pastes.

  • Mechanism: High-energy collisions generate localized "hot spots" (plasma-like states) and fresh surface area, bypassing solubility limitations.

  • Advantage: Solvent-free (or minimal "liquid-assisted grinding"), drastically reducing the E-factor.

Method B: Aqueous "On-Water" Synthesis

Reactions performed in water where reactants are insoluble.

  • Mechanism: The "On-Water" effect. The reaction accelerates at the organic-water interface due to:

    • H-Bonding: Dangling OH groups at the interface stabilize the polarized transition state.

    • Negative Activation Volume: The transition state is more compact than the reactants; the internal pressure of water favors this state.

Part 3: Head-to-Head Performance Data

The following table synthesizes data for a benchmark reaction: Phenylacetylene + Benzyl Azide → 1-Benzyl-4-phenyl-1H-1,2,3-triazole .

MetricConventional (Solvothermal)Green (Mechanochemical)Green (On-Water / US)
Reagents t-BuOH/H₂O, CuSO₄, NaAscCopper ball / Vial (Cu(0))H₂O, Cu(I)-catalyst, Ultrasound
Time 12 – 24 Hours15 – 30 Minutes10 – 60 Minutes
Temperature 25°C – 60°CAmbient (Friction heat)Ambient / Ultrasonic heating
Isolated Yield 84% – 92% 91% – 99% 93% – 98%
E-Factor High (~15–50 kg waste/kg product)Very Low (< 5 kg waste/kg product)Low (~5–10 kg waste/kg product)
Purification Extraction + ChromatographySimple Wash / RecrystallizationFiltration + Wash
Scalability High (Batch reactors)Moderate (Mill volume limits)High (Flow chemistry compatible)

Analysis:

  • Yield: Green methods consistently match or exceed conventional yields. The lack of solvent in mechanochemistry prevents side reactions associated with solvent interactions.

  • Speed: Mechanochemistry and Ultrasound (US) provide kinetic boosts of 10x to 50x compared to silent solvothermal methods.

Part 4: Detailed Experimental Protocols

Protocol A: Conventional Homogeneous Synthesis (Baseline)

Use this for: Small-scale initial screens where solubility is not an issue.

  • Setup: In a 20 mL scintillation vial, dissolve Phenylacetylene (1.0 mmol) and Benzyl Azide (1.0 mmol) in t-BuOH/H₂O (1:1, 5 mL).

  • Catalyst Prep: Prepare a fresh solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) and Sodium Ascorbate (0.10 mmol, 10 mol%) in water (1 mL).

  • Initiation: Add the catalyst solution to the reaction vial. Cap and stir vigorously at room temperature.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1) every 2 hours.

  • Workup: Upon completion (~12h), dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel) is usually required to remove copper salts.

Protocol B: Solvent-Free Mechanochemical Synthesis (Recommended)

Use this for: High yield, low waste, and insoluble reactants.

  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrating Mill.

  • Vessel: Stainless steel jar (10–25 mL) with 1–2 stainless steel balls (10 mm diameter). Note: Copper balls can be used to act as both grinding media and catalyst source (Cu(0)).

  • Loading: Add Phenylacetylene (1.0 mmol), Benzyl Azide (1.0 mmol), and Cu(OAc)₂ (1 mol%) or metallic Cu powder.

    • Optional: Add SiO₂ (200 mg) as a grinding auxiliary if the product is sticky.

  • Grinding: Set frequency to 20–30 Hz (600–800 rpm). Grind for 20 minutes .

  • Workup: Extract the solid mixture with minimal hot Ethanol or EtOAc. Filter to remove grinding auxiliary/catalyst.

  • Crystallization: Cool the filtrate to precipitate pure triazole.

    • Validation: Yield is typically quantitative (>95%). Purity checked via ¹H NMR (distinct triazole proton singlet at ~7.6–8.0 ppm).

Part 5: Decision Framework

When should you switch from conventional to green methods? Use this logic flow.

Decision_Matrix Start Start: Select Method Solubility Are Reactants Liquid/Soluble? Start->Solubility Scale Scale > 100g? Solubility->Scale Yes Mech Mechanochemistry (Ball Mill) Solubility->Mech No (Solids) Waste Strict E-Factor Limit? Scale->Waste No Flow Continuous Flow (Cu Tubing) Scale->Flow Yes Water On-Water Synthesis (Heterogeneous) Waste->Water Yes (Green Priority) Conv Conventional (t-BuOH/H2O) Waste->Conv No (Legacy Protocol)

Caption: Decision matrix for selecting the optimal synthetic route based on physical state, scale, and environmental constraints.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4][5] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • Narayan, S., et al. (2005). On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension. Nature. Link

  • Thorwirth, R., et al. (2010). Solvent-Free Click Chemistry: A Comparative Study of Conventional and Mechanochemical Approaches. Green Chemistry.[4][6][7][8] Link

  • Sheldon, R. A. (2017). The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability. Green Chemistry.[4][6][7][8] Link

  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[1][9] Science. Link

Sources

Comparative

elemental analysis standards for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Technical Assessment: Elemental Analysis Protocols for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide Executive Summary This guide provides a technical framework for the validation of 5-methyl-2-phenyl-2H-1,2,3-triazo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Elemental Analysis Protocols for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Executive Summary

This guide provides a technical framework for the validation of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide (referred to herein as MPT-4-CA ) using Elemental Analysis (EA). Due to the molecule's high nitrogen content (27.71%) and stable 1,2,3-triazole core, standard combustion protocols calibrated solely with Acetanilide often yield low nitrogen recovery. This guide compares calibration standards (Acetanilide vs. Sulfanilamide) and analytical alternatives (Combustion vs. HRMS), establishing a self-validating protocol for pharmaceutical purity confirmation.

Part 1: The Target Analyte

MPT-4-CA is a xanthine oxidase inhibitor analog and a key intermediate in antifungal drug development. Its purity must be rigorously defined to meet the ±0.4% absolute deviation standard required by journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7][8]

Theoretical Composition Profile

Before analysis, the theoretical mass fractions must be established based on the molecular formula


.
ElementCountAtomic Mass (IUPAC)Total Mass ContributionTheoretical % (w/w)
Carbon (C) 1012.011120.1159.40%
Hydrogen (H) 101.00810.084.98%
Nitrogen (N) 414.00756.02827.71%
Oxygen (O) 115.99915.9997.91%
Total --202.217 g/mol 100.00%

Critical Insight: The Nitrogen content (27.71%) is significantly higher than typical organic small molecules (~10%). This requires a "High-Nitrogen" combustion protocol to prevent incomplete combustion of the N=N bonds in the triazole ring.

Part 2: Comparative Analysis of Calibration Standards

The choice of calibration standard is the single largest source of systemic error in EA. Below is an objective comparison of the industry-standard Acetanilide against the high-nitrogen alternative Sulfanilamide for validating MPT-4-CA.

Comparison Table: Calibration Standards
FeatureStandard A: Acetanilide Standard B: Sulfanilamide Verdict for MPT-4-CA
Formula


-
Nitrogen % 10.36%16.27%Sulfanilamide is superior.
Combustion Ease High (Burns easily)ModerateAcetanilide burns too easily compared to triazoles.[9]
Matrix Match Poor match for high-N triazoles.Better match for heteroatoms.Sulfanilamide bridges the gap.
Primary Risk Extrapolation Error: Calibrating at 10% N and measuring at 27% N creates a linearity risk.Sulfur Interference: Requires a combustion tube with Tungsten Trioxide (

) to sequester Sulfur.
Use Sulfanilamide if S-module is active; otherwise, use Imidazole (41% N).
Experimental Data: Standard Performance Simulation

Simulated data based on typical combustion recovery rates for 1,2,3-triazoles.

Calibration Standard UsedAnalyteTheoretical %NFound %N (Mean)DeviationStatus
Acetanilide MPT-4-CA27.71%27.25%-0.46%FAIL (Incomplete Combustion)
Sulfanilamide MPT-4-CA27.71%27.68%-0.03%PASS
Imidazole MPT-4-CA27.71%27.74%+0.03%PASS (Best Match)

Expert Recommendation: Do not rely solely on Acetanilide. For MPT-4-CA, use Sulfanilamide or Imidazole as a secondary check standard (Quality Control sample) to verify the linearity of the detector at high nitrogen levels.

Part 3: Optimized Experimental Protocol

To achieve acceptable results for MPT-4-CA, you must utilize a Dynamic Flash Combustion method.[10] Passive combustion will fail to break the stable triazole ring.

Workflow Visualization

CombustionProtocol Sample Weighing (1.5 - 2.5 mg) Combustion Flash Combustion (975°C + O2 Boost) Sample->Combustion Tin Capsule Reduction Reduction Tube (Cu wires, 600°C) Combustion->Reduction NOx + CO2 + H2O Separation GC Separation (N2, CO2, H2O) Reduction->Separation N2 + CO2 + H2O Detection TCD Detection (Signal Integration) Separation->Detection

Figure 1: Dynamic Flash Combustion workflow optimized for high-nitrogen species.

Step-by-Step Methodology
  • Sample Preparation:

    • Dry MPT-4-CA under vacuum at 40°C for 4 hours to remove occluded solvents (water/methanol). Solvent entrapment is the #1 cause of Carbon deviation.

    • Weigh 1.50 mg to 2.50 mg (±0.001 mg) into a Tin (Sn) capsule. Note: Tin is exothermic when oxidized, raising the local temperature to ~1800°C, essential for breaking the triazole ring.

  • Instrument Configuration (e.g., Thermo FlashSmart / Elementar vario):

    • Furnace Temperature: 950°C - 980°C.

    • Oxygen Dosing: Increase

      
       injection time by 20% over standard Acetanilide methods. High N content requires excess oxygen to ensure all C is converted to 
      
      
      
      despite the competing
      
      
      formation.
    • Carrier Gas: Helium (Flow: 140 mL/min).

  • The "K-Factor" Calculation:

    • Run a "Conditioning" sample (unweighed standard) to prime the system.

    • Run 3 replicates of Sulfanilamide .

    • Calculate the K-Factor (Response Factor) for Nitrogen:

      
      
      
  • Analysis:

    • Run MPT-4-CA in duplicate.[10]

    • Acceptance Criteria:

      
      .
      

Part 4: Methodological Alternatives (EA vs. HRMS)

When Elemental Analysis fails (e.g., due to sample scarcity or flammability), High-Resolution Mass Spectrometry (HRMS) is the valid alternative accepted by major journals.

ParameterCombustion Analysis (EA) HRMS (Q-TOF / Orbitrap)
Principle Bulk property measurement (Purity).Molecular weight measurement (Identity).
Purity Indication Excellent. Impurities change the % values.Poor. Can detect the correct mass even in an impure sample.
Sample Req. ~2 mg (Destructive).<0.1 mg (Non-destructive).[6]
MPT-4-CA Suitability Gold Standard for bulk purity.Secondary. Use only if EA fails or for identification.
Data Output %C, %H, %N

203.0931

Decision Logic: If you are synthesizing MPT-4-CA for biological screening (IC50 assays), you must use EA. HRMS does not guarantee the bulk material is free of inorganic salts or amorphous carbon, which could skew dosing calculations.

Part 5: Troubleshooting & References

Common Failure Modes for Triazoles
  • Low Nitrogen / High Carbon:

    • Cause: Incomplete combustion. The N=N bond didn't break, or C formed graphite soot.

    • Fix: Increase Oxygen dose time; add

      
       (Vanadium Pentoxide) additive to the tin capsule to supply extra oxygen.
      
  • High Hydrogen:

    • Cause: Water absorption. The carboxamide group (

      
      ) is hygroscopic.
      
    • Fix: Dry sample at 80°C in a desiccator before weighing.

References
  • IUPAC. "Guidelines for the In-House Validation of Methods of Analysis."[11] Harmonized Guidelines, 2002. Link

  • Thermo Fisher Scientific. "CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer." Application Note 42234. Link

  • American Chemical Society (ACS). "Author Guidelines: Characterization of Organic Compounds." Journal of Organic Chemistry. Link

  • NIST. "Certificate of Analysis: Acetanilide (SRM 141e)." National Institute of Standards and Technology.[2][12] Link

  • Royal Society of Chemistry. "CHNS Elemental Analysers: Technical Brief." AMC Technical Briefs, 2008. Link

Sources

Validation

Definitive Guide: Structural Validation of 2-Phenyl-2H-1,2,3-triazole-4-carboxamide

Topic: Validating Crystal Structure Data of 2-Phenyl-2H-1,2,3-triazole-4-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Medicinal Chemists Executive Summary The 1,2,3-tri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Crystal Structure Data of 2-Phenyl-2H-1,2,3-triazole-4-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Medicinal Chemists

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amide bonds and esters.[1] However, the structural integrity of 2-phenyl-2H-1,2,3-triazole-4-carboxamide is frequently compromised by tautomeric ambiguity (1H- vs. 2H- isomers) and synthetic impurities.

This guide provides a rigorous, multi-modal validation protocol. Unlike standard characterization (NMR/MS), which averages solution-state dynamics, this protocol focuses on solid-state validation using Single Crystal X-Ray Diffraction (SC-XRD) cross-referenced with Density Functional Theory (DFT) and Hirshfeld Surface Analysis.

Part 1: The Experimental Benchmark (SC-XRD)

The Tautomer Challenge

In 1,2,3-triazoles, the position of the substituent (N1 vs. N2) drastically alters the electronic landscape. For the 2-phenyl derivative, the 2H-tautomer is the thermodynamically preferred species due to aromatic stabilization, but kinetic products (1H) can co-crystallize.

Critical Validation Check: To validate that you have the correct 2H-isomer, examine the internal ring bond lengths. The 2H-isomer possesses


 symmetry (or near-symmetry) in the triazole ring, whereas the 1H-isomer is asymmetric.
Parameter2H-Isomer (Target)1H-Isomer (Impurity)Validation Status
Symmetry

(Pseudo-symmetric)

(Asymmetric)
Primary Indicator
Bond N1–N2

Å

Å
Shorter in 2H
Bond N2–N3

Å

Å
Equal in 2H
Bond C4–C5

Å

Å
Double bond character
Crystallographic Quality Metrics

Before accepting a structure solution, ensure the dataset meets these specific thresholds for small organic heterocycles:

  • R-factor (

    
    ): 
    
    
    
    (5%) is the gold standard;
    
    
    requires justification.
  • Goodness of Fit (GoF): Must range between 0.9 and 1.1.

  • Flack Parameter: If the space group is non-centrosymmetric (rare for this achiral molecule unless atropisomerism is induced), the Flack parameter must be close to 0.0.

Part 2: Computational Validation (DFT)

Experimental data must be "self-validated" by comparing it against a theoretical minimum energy conformer. If the crystal geometry deviates significantly from the gas-phase DFT calculation, it indicates strong packing forces (hydrogen bonds) or an incorrect solution.

The Computational Protocol

Software: Gaussian 16 / ORCA 5.0 Method: B3LYP Hybrid Functional Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the carboxamide lone pairs).

Step-by-Step Workflow:

  • Extract: Export the .xyz coordinates from your solved crystal structure (CIF).

  • Optimize: Run a geometry optimization (Opt) in the gas phase.

  • Compare: Superimpose the Experimental (Solid) vs. Calculated (Gas) structures.

  • Calculate RMSD: Root Mean Square Deviation should be

    
     Å for rigid aromatic cores.
    
Comparative Data: Experimental vs. Theoretical

Values derived from average 2-substituted triazole derivatives [1, 2].

Structural ParameterExp. SC-XRD (Å/°)DFT (B3LYP) (Å/°)Deviation (

)
Interpretation
N(2)–C(Phenyl) 1.4251.431+0.006Excellent Agreement
C(4)–C(Carboxamide) 1.4801.488+0.008Minimal Conjugation Twist
Torsion (Ph-Triazole) 2.5° - 15.0°0.5° (Planar)High Crystal Packing Forces twist the rings

Analyst Note: A significant deviation in the Torsion angle (Phenyl vs. Triazole ring) is expected. In the gas phase (DFT), the molecule flattens to maximize


-conjugation. In the crystal, steric packing often twists this bond by 10-20°. This is not  an error; it is a packing effect.

Part 3: Supramolecular Validation (Hirshfeld Surface)

The final validation step confirms that the intermolecular interactions make chemical sense. The carboxamide group (


) is a potent hydrogen bond donor and acceptor.
Visualizing Interactions

Using CrystalExplorer , generate the Hirshfeld Surface mapped with


.[2][3][4]
  • Red Spots: Indicate strong Hydrogen Bonds (distance < sum of vdW radii).

    • Expected:

      
       (Amide to Carbonyl).
      
    • Expected:

      
       (Amide to Triazole N1/N3).
      
  • White Regions: vdW contacts.

  • Blue Regions: No close contacts.[4]

Fingerprint Plot Analysis

The 2D fingerprint plot should show two distinct "spikes" at the bottom left:

  • Spike 1 (

    
    ):  Represents 
    
    
    
    interactions (Acceptor).
  • Spike 2 (

    
    ):  Represents 
    
    
    
    interactions (Donor).

Part 4: Integrated Validation Workflow

The following diagram illustrates the decision logic for validating the structure.

ValidationWorkflow Start Crude Crystal Sample XRD SC-XRD Data Collection (Mo/Cu Source) Start->XRD Solve Structure Solution (SHELXT/OLEX2) XRD->Solve Check1 Check Tautomer Is N1-N2 ≈ N2-N3? Solve->Check1 Refine Refinement (R1 < 0.05) Check1->Refine Yes (Symmetric) Reject REJECT / RE-SOLVE (Check 1H-isomer) Check1->Reject No (Asymmetric) DFT DFT Optimization (B3LYP/6-311G**) Refine->DFT Hirshfeld Hirshfeld Surface (H-Bond Check) Refine->Hirshfeld Compare Calculate RMSD (Exp vs. Theory) DFT->Compare Hirshfeld->Compare Valid VALIDATED STRUCTURE Publishable Compare->Valid RMSD < 0.1Å Compare->Reject RMSD > 0.1Å

Caption: Decision matrix for validating 2-phenyl-2H-1,2,3-triazole-4-carboxamide structures, integrating experimental and computational checkpoints.

Part 5: Hydrogen Bonding Network

The stability of the crystal lattice is dictated by the carboxamide network. The diagram below details the expected donor-acceptor logic you must verify in the packing diagram.

HBonding AmideN Amide NH2 (Donor) AmideO Carbonyl O (Acceptor) AmideN->AmideO Strong H-Bond (1.9 - 2.1 Å) TriazoleN Triazole N1/N3 (Weak Acceptor) AmideN->TriazoleN Secondary Interaction (2.2 - 2.5 Å) MoleculeA Molecule A MoleculeA->AmideN MoleculeB Molecule B MoleculeB->AmideO MoleculeB->TriazoleN

Caption: Expected supramolecular assembly. The Amide-to-Carbonyl interaction typically forms "R2,2(8)" dimers or infinite chains.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 2-phenyl-1,2,3-triazole derivatives. [Link]

  • National Institutes of Health (NIH). Synthesis and Hirshfeld surface analysis of 1,2,3-triazole-4-carboxamides. [Link]

  • MDPI Crystals. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • Gaussian, Inc. DFT B3LYP/6-311G Basis Set Specifications. [Link]

  • University of Western Australia. CrystalExplorer: Hirshfeld Surface Analysis Software. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it is to ensure that the brilliant minds in research and development can conduct their work with the high...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it is to ensure that the brilliant minds in research and development can conduct their work with the highest degree of safety and confidence. This guide provides essential, in-depth safety and logistical information for handling 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS No: 36401-53-3)[1]. The protocols herein are designed to be a self-validating system, grounded in established safety principles and authoritative standards, empowering you to maintain a secure laboratory environment.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the potential risks associated with a compound is the critical first step in developing a robust safety protocol. While specific toxicological data for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is not extensively published, we can infer its potential hazards based on its chemical structure and related compounds.

  • Inferred Irritant Properties: A structurally similar compound, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation[2][3]. It is prudent and scientifically sound to assume that the carboxamide derivative will exhibit similar properties.

  • The Triazole Scaffold: Triazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities, including antifungal, antibacterial, and antiviral properties[4][5]. This inherent bioactivity necessitates careful handling, as even compounds with low acute toxicity could have unforeseen long-term health effects. Some compounds within this class are suspected of damaging fertility or causing organ damage through prolonged exposure.

  • Physical Form and Routes of Exposure: As a solid powder, the primary routes of occupational exposure are:

    • Inhalation: Fine dust can be easily inhaled during weighing or transfer, potentially causing respiratory tract irritation[3].

    • Dermal (Skin) Contact: Direct contact with the powder can lead to skin irritation[2]. Some chemicals can be absorbed through the skin, making glove selection and use critical[6].

    • Ocular (Eye) Contact: The powder can cause serious eye irritation if it comes into contact with the eyes[2][3].

    • Ingestion: Accidental ingestion can occur through poor hygiene practices, such as eating or drinking in the lab, or transferring contamination from hands to mouth.

Given these factors, this compound must be handled within the framework of a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA)[7][8][9].

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final line of defense. A truly safe laboratory environment prioritizes engineering and administrative controls to minimize exposure risk long before PPE is even donned.

  • Engineering Controls: These are physical changes to the workspace that isolate the hazard. For this compound, the most critical engineering control is a certified chemical fume hood or a ventilated balance enclosure (for weighing). These systems capture airborne particles at the source, protecting the user from inhalation[10]. All facilities must also be equipped with an eyewash station and a safety shower in close proximity to the workstation[3][11].

  • Administrative Controls: These are procedural controls that modify how work is done. Key controls include:

    • Developing detailed Standard Operating Procedures (SOPs) for all tasks involving this compound.

    • Providing comprehensive safety training to all personnel on the specific hazards and handling procedures[8][12].

    • Designating specific areas for handling this compound to minimize cross-contamination.

Core PPE Protocol: A Task-Based Approach

The selection of PPE must be directly tied to the specific task being performed and its associated risks[13][14].

Minimum PPE for All Operations

The following PPE should be considered the absolute minimum for any work involving 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide:

  • Eye Protection: Chemical splash goggles are mandatory. They provide a complete seal around the eyes, offering superior protection from dust, splashes, and vapors compared to standard safety glasses[13][14][15].

  • Hand Protection: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use. Double-gloving can be employed for tasks with a higher risk of contamination. Crucially, proper glove removal technique is vital to prevent skin contamination.

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, must be worn to protect skin and personal clothing from minor spills and dust[13].

Task-Specific PPE Requirements

The level of protection must be escalated based on the potential for exposure.

Activity / TaskMinimum Required PPERecommended Additional PPE / Controls
Storage & Transport Lab Coat, Safety GlassesUse secondary containment (e.g., a sealed bin or bucket).
Weighing Solid Compound Lab Coat, Nitrile Gloves, Chemical Splash GogglesEngineering Control: Must be performed in a ventilated balance enclosure or a chemical fume hood.
Preparing Solutions Lab Coat, Nitrile Gloves, Chemical Splash GogglesEngineering Control: Perform in a chemical fume hood. Additional PPE: Consider a face shield over goggles for splash hazards when handling larger volumes.
Running Reactions & Workup Lab Coat, Nitrile Gloves, Chemical Splash GogglesEngineering Control: All manipulations should occur within a chemical fume hood.
Handling Spills As per spill size (see Section 5)Spill kit readily accessible. Respiratory protection may be required.

Procedural Guidance: Ensuring Safe Execution

Step-by-Step PPE Workflow

This workflow provides a logical sequence for selecting and using PPE.

PPE_Workflow cluster_prep Preparation cluster_task Task-Specific Evaluation cluster_action Action cluster_doffing Decontamination Start Assess Task & Potential Exposure MinPPE Don Minimum PPE: Lab Coat, Goggles, Gloves Start->MinPPE IsSolid Handling Solid Powder? MinPPE->IsSolid InHood Working in Fume Hood / Ventilated Enclosure? IsSolid->InHood Yes RespNeeded Don N95 Respirator IsSolid->RespNeeded No IsSplash Significant Splash Risk? InHood->IsSplash Yes Proceed Proceed with Task InHood->Proceed No RespNeeded->InHood FaceShield Add Face Shield IsSplash->FaceShield Yes IsSplash->Proceed No FaceShield->Proceed Doff Doff PPE Correctly (Gloves > Gown > Goggles) Proceed->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: PPE selection workflow based on task-specific hazards.

Emergency Preparedness and Decontamination

Spill Management:

  • Small Spill (Powder):

    • Alert personnel in the immediate area.

    • Wearing your minimum PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area and alert your supervisor and institutional safety office.

    • Restrict access to the spill area.

    • Only personnel trained in hazardous spill response should conduct the cleanup, likely requiring respiratory protection and chemical-resistant coveralls.

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[11]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[11]. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[11].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[11].

Operational Plan: Waste Disposal

Proper chemical waste disposal is not just a matter of safety but also of legal compliance and environmental responsibility[16][17]. All waste generated from handling this compound is considered hazardous.

  • Segregation: Keep solid and liquid waste separate. Do not mix incompatible waste streams[18].

  • Solid Waste: All contaminated items (gloves, paper towels, weigh boats, pipette tips) must be placed in a clearly labeled, sealed container for "Solid Hazardous Chemical Waste."

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled liquid waste container. Segregate halogenated and non-halogenated solvent waste[18].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations or percentages[19].

  • Storage: Waste containers must be kept closed at all times except when adding waste[19]. Store them in a designated satellite accumulation area away from heat sources[17].

Waste_Disposal_Plan cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Steps Start Waste Generation Point WasteType Solid or Liquid? Start->WasteType SolidWaste Contaminated PPE, Weigh Boats, Wipes WasteType->SolidWaste Solid LiquidWaste Unused Solutions, Reaction Mixtures WasteType->LiquidWaste Liquid SolidContainer Dispose in Labeled 'Solid Hazardous Waste' Container SolidWaste->SolidContainer CloseContainer Ensure Container is Tightly Closed SolidContainer->CloseContainer SolventType Halogenated Solvent? LiquidWaste->SolventType HalogenContainer Dispose in Labeled 'Halogenated Waste' Container SolventType->HalogenContainer Yes NonHalogenContainer Dispose in Labeled 'Non-Halogenated Waste' Container SolventType->NonHalogenContainer No HalogenContainer->CloseContainer NonHalogenContainer->CloseContainer Store Store in Designated Satellite Accumulation Area CloseContainer->Store Arrange Arrange for Pickup by EH&S Department Store->Arrange

Caption: Decision process for the safe disposal of chemical waste.

By integrating these principles and protocols into your daily workflow, you build a resilient culture of safety. This allows for the confident pursuit of scientific discovery while ensuring the well-being of yourself, your colleagues, and the environment.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023). Compliancy Group.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • The Laboratory Standard. Vanderbilt University.
  • Hazardous Chemical Waste Management Guidelines. Columbia University.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025). American Instrument Exchange.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). Dival.
  • PPE For Chemical Handling With Example. (2025). Industrial Safety Tips.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024). PPS Essentials.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
  • How To Choose The Right PPE For Chemical Handling. (2025). Enfield Safety.
  • Material Safety Data Sheet - Cyclohexane Carboxamide, 97%. (2005). Cole-Parmer.
  • 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, 97%, Thermo Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. (2025). Fisher Scientific.
  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). ResearchGate.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Center for Biotechnology Information (NCBI).
  • 5-methyl-2-phenyl-2h-1,2,3-triazole-4-carboxamide. A2Z Chemical.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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